Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate chemical structure
An In-Depth Technical Guide to Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Application as a Core Synthetic Intermediate Abstract Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate: Structure, Synthesis, and Application as a Core Synthetic Intermediate
Abstract
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound featuring the pyrrolidinone core, a privileged scaffold in modern medicinal chemistry. While not a therapeutic agent itself, its specific arrangement of functional groups—a lactam, a tertiary amine, and an ethyl ester—renders it a highly valuable and versatile intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, details robust protocols for its synthesis and analytical characterization, and explores its strategic importance in the drug development pipeline. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this key building block.
Molecular Overview and Structural Elucidation
The Pyrrolidinone Scaffold: A Cornerstone of Drug Discovery
The 2-pyrrolidinone (or 5-oxopyrrolidine) ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its prevalence stems from a combination of favorable properties: the non-planar, stereochemically rich structure allows for diverse spatial orientations of substituents, which is critical for optimizing binding affinity to biological targets like proteins and enzymes. Furthermore, the lactam functionality can act as a hydrogen bond acceptor, contributing to molecular recognition. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including potent antibacterial, anticancer, and neurological effects.
Chemical Structure of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
The subject of this guide, Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, is a specific derivative designed for synthetic utility. Its structure is defined by a five-membered pyrrolidine ring containing a nitrogen atom.
Position 1 (N1): The ring nitrogen is substituted with a methyl group, forming a tertiary amine. This modification blocks the N-H proton, rendering the lactam non-acidic and preventing it from acting as a hydrogen bond donor. This can be a crucial design element to modulate solubility or prevent unwanted side reactions in subsequent synthetic steps.
Position 3: This carbon holds an ethyl carboxylate (-COOCH₂CH₃) group. The ester is a key synthetic handle, readily convertible into a wide array of other functional groups such as carboxylic acids, amides, or hydrazides.
Position 5: An oxo group (=O) is present, defining the molecule as a lactam (a cyclic amide) and a derivative of pyroglutamic acid.
Caption: 2D structure of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
Physicochemical Properties
A precise understanding of the molecule's physicochemical properties is essential for designing reaction conditions, purification strategies, and formulation studies. The properties below are computed based on its structure, drawing from established algorithms used in databases like PubChem.
Property
Value
Source
IUPAC Name
ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Molecular Formula
C₈H₁₃NO₃
Molecular Weight
171.19 g/mol
Monoisotopic Mass
171.08954 Da
SMILES
CCOC(=O)C1CN(C)C(=O)C1
Derived from PubChem
InChIKey
NJRIEKJYVVFYSS-UHFFFAOYSA-N
XLogP (Predicted)
-0.2
Physical Form
Solid (predicted)
Synthesis and Manufacturing Insights
The synthesis of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is most logically achieved via the esterification of its corresponding carboxylic acid precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This two-step conceptual framework allows for robust control and purification at each stage.
Strategic Synthesis Workflow
The chosen synthetic strategy prioritizes commercially available starting materials and employs well-understood, scalable chemical transformations. The workflow begins with the construction of the N-methylated pyrrolidinone ring, followed by the conversion of the resulting carboxylic acid to the target ethyl ester.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes the formation of the core acid, a critical precursor. The reaction is a Michael addition followed by an intramolecular condensation/dehydration.
Rationale: The use of itaconic acid and methylamine is a common and efficient method for constructing the pyrrolidinone ring. Water is an effective and environmentally benign solvent for this reaction, and heating drives the reaction to completion by facilitating both the initial addition and the subsequent cyclization.
Protocol:
Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (1.0 eq) and water.
Reagent Addition: While stirring, slowly add an aqueous solution of methylamine (40 wt. %, 1.1 eq) to the flask. The addition is exothermic and should be controlled.
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Isolation:
a. Cool the reaction mixture to room temperature.
b. Acidify the solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
c. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
d. Isolate the solid product by vacuum filtration, washing with cold water.
e. Dry the resulting white solid under vacuum to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
This step converts the carboxylic acid intermediate into the final ethyl ester product.
Rationale: Fischer esterification is a classic, acid-catalyzed method for producing esters. Using excess ethanol serves a dual purpose: it acts as the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Concentrated sulfuric acid is an excellent catalyst and dehydrating agent for this transformation.
Protocol:
Charging the Reactor: To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
a. Cool the reaction mixture and evaporate the excess ethanol under reduced pressure.
b. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
c. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
d. Pur
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter pyrrolidone derivatives as privileged scaffolds. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ethyl ester (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter pyrrolidone derivatives as privileged scaffolds. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ethyl ester (CAS 10080-92-9) is a highly versatile, bifunctional building block. Its structural motif—a γ-lactam ring substituted with an N-methyl group and a C3-ethyl ester—makes it an ideal precursor for synthesizing racetam-type nootropics, peptidomimetics, and central nervous system (CNS) active agents [1].
This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, mechanistic synthesis, and downstream functionalization of this critical intermediate.
Physicochemical Profiling
Understanding the fundamental properties of CAS 10080-92-9 is essential for optimizing reaction conditions, particularly regarding its solubility and stability during workup procedures. The ester functionality is susceptible to hydrolysis under strongly basic or acidic conditions, while the lactam core remains highly robust.
Property
Value / Description
Chemical Name
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
CAS Number
10080-92-9 [1]
Molecular Formula
C₈H₁₃NO₃
Molecular Weight
171.19 g/mol
Physical State
Colorless to pale yellow viscous liquid
Solubility
Soluble in EtOH, EtOAc, DCM, and moderately soluble in H₂O
SMILES
CCOC(=O)C1CC(=O)N(C)C1
Mechanistic Synthesis & Retrosynthetic Analysis
The most atom-economical and scalable route to synthesize 1-methyl-5-oxopyrrolidine-3-carboxylic acid ethyl ester is the tandem Aza-Michael addition / intramolecular lactamization of diethyl itaconate (CAS 2409-52-1) with methylamine[2, 3].
Causality of the Reaction Design
Aza-Michael Addition: Methylamine acts as a strong nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester (diethyl itaconate). This step forms the intermediate diethyl 2-(methylaminomethyl)succinate.
Lactamization: The newly formed secondary amine spontaneously attacks the adjacent ester carbonyl. The reaction is thermodynamically driven by the entropic release of ethanol and the formation of the highly stable 5-membered γ-lactam ring [2].
Synthesis of CAS 10080-92-9 via tandem Aza-Michael addition and lactamization.
Experimental Protocol: Bench-Scale Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system. We utilize an ethanolic solution of methylamine rather than an aqueous one to prevent premature hydrolysis of the ethyl ester groups.
Reaction Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with diethyl itaconate (10.0 g) and absolute ethanol (50 mL).
Controlled Addition: Cool the solution to 0 °C using an ice bath. Causality: The Aza-Michael addition is highly exothermic. Cooling prevents the volatilization of methylamine and suppresses the formation of bis-addition byproducts.
Amine Introduction: Add the ethanolic methylamine solution dropwise over 30 minutes via an addition funnel.
Cyclization (Thermal Activation): Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. Causality: While the Aza-Michael addition occurs rapidly at room temperature, the subsequent amidation (lactamization) requires thermal energy to overcome the activation barrier of expelling the ethoxide leaving group.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1).
Self-Validation: Diethyl itaconate contains an alkene and will stain bright yellow/brown with KMnO₄. The product lacks the alkene and will not stain with KMnO₄, but will become visible under iodine vapor or PMA stain. This differential staining confirms complete conversion.
Workup: Concentrate the reaction mixture in vacuo to remove ethanol and unreacted methylamine. Dissolve the crude residue in dichloromethane (100 mL) and wash with 1M HCl (30 mL) to remove trace acyclic amine intermediates, followed by brine (30 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient elution from 20% to 80% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.
Analytical Characterization
To verify the structural integrity of the synthesized ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, cross-reference the isolated compound against the following expected spectroscopic parameters:
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 172.2.
Applications in Drug Development & Functionalization
In medicinal chemistry, the true value of CAS 10080-92-9 lies in its C3-ethyl ester, which serves as a synthetic handle for divergent functionalization [4]. The pyrrolidone core ensures favorable pharmacokinetic properties, such as high aqueous solubility and the ability to cross the blood-brain barrier (BBB).
Downstream Derivatization Logic
Hydrolysis: Saponification with LiOH yields 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) [4]. This acid can be coupled with various amines using standard peptide coupling reagents (HATU, EDC) to generate target-specific pharmacophores.
Reduction: Treatment with NaBH₄ or LiBH₄ selectively reduces the ester to a primary alcohol (4-(hydroxymethyl)-1-methylpyrrolidin-2-one), providing a handle for etherification or fluorination.
Direct Amidation: Heating the ester with primary or secondary amines under neat conditions or with a Lewis acid catalyst (e.g., ZrCl₄) directly yields pyrrolidone-3-carboxamides.
Downstream functionalization of the C3-ester to generate diverse pyrrolidone building blocks.
References
Google Patents. "Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones (US8796472B2)." United States Patent and Trademark Office.
National Center for Biotechnology Information. "1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CID 122766)." PubChem Compound Summary. Available at:[Link]
Foundational
An In-depth Technical Guide to the Properties and Applications of N-methyl-5-oxopyrrolidine-3-carboxylates
This technical guide provides a comprehensive overview of N-methyl-5-oxopyrrolidine-3-carboxylates and their derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of N-methyl-5-oxopyrrolidine-3-carboxylates and their derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and therapeutic applications of this versatile scaffold.
Introduction: The 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as pyroglutamate or 2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a carboxylate group at the 3-position and an N-methyl substituent provides a key building block, N-methyl-5-oxopyrrolidine-3-carboxylate, which has been extensively utilized as a starting point for the synthesis of novel therapeutic agents. These compounds have garnered significant interest due to their promising anticancer and antimicrobial properties.[1][2] This guide will delve into the core characteristics of this compound class and provide practical insights for its application in drug discovery.
Physicochemical Properties of the Core Structure
The parent compound, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and its corresponding methyl ester are the foundational molecules of this class. Their physicochemical properties are crucial for understanding their behavior in biological systems and for designing derivatives with improved pharmacological profiles.
Synthesis of N-methyl-5-oxopyrrolidine-3-carboxylates and Derivatives
The synthesis of the 5-oxopyrrolidine-3-carboxylate core generally involves the cyclization of itaconic acid with a primary amine. For N-methylated compounds, methylamine or its precursors are used. The resulting carboxylic acid can then be esterified to yield the corresponding carboxylate.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for generating diverse derivatives from the 5-oxopyrrolidine-3-carboxylate scaffold.
Caption: General synthetic scheme for 5-oxopyrrolidine-3-carboxylate derivatives.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A precursor for many derivatives)
This protocol is adapted from a published procedure and serves as a representative example for the synthesis of an N-substituted 5-oxopyrrolidine-3-carboxylic acid.[7]
Materials:
N-(4-aminophenyl)acetamide (1)
Itaconic acid
Water
5% Hydrochloric acid
5% Sodium hydroxide solution
Procedure:
A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[7]
After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[7]
The mixture is then cooled, and the resulting crystalline solid is collected by filtration.[7]
Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.[7]
Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide
This protocol describes the conversion of the carboxylic acid to a carbohydrazide, a key intermediate for synthesizing hydrazone and azole derivatives.[7]
A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol), methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is refluxed for 20 hours to form the methyl ester intermediate.[7]
Without isolation of the ester, hydrazine monohydrate (12 g, 0.24 mol) is added to the reaction mixture.[7]
The mixture is then heated at reflux for an additional 2 hours.[7]
After cooling, the precipitated product is collected by filtration.[7]
The solid is washed with propan-2-ol and diethyl ether to yield the pure carbohydrazide.[7]
Spectroscopic Characterization
Thorough characterization of synthesized compounds is essential for confirming their structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of the 5-oxopyrrolidine-3-carboxylate core exhibits characteristic signals. The protons on the pyrrolidine ring typically appear as multiplets in the range of 2.5-4.0 ppm. Specifically, the CH₂ group adjacent to the carbonyl (C4) resonates around 2.6-2.8 ppm, the CH proton at the 3-position is found around 3.3-3.5 ppm, and the N-CH₂ protons (C5) are observed around 3.8-4.0 ppm.[4][7] The N-methyl group protons will appear as a singlet around 2.8-3.0 ppm.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the lactam (C5) typically resonates around 170-175 ppm, while the ester or carboxylic acid carbonyl (at C3) is also found in this region. The carbons of the pyrrolidine ring appear in the range of 30-55 ppm. The N-methyl carbon will have a characteristic shift of approximately 30 ppm.[4][7]
FTIR Spectroscopy
The infrared spectrum of N-methyl-5-oxopyrrolidine-3-carboxylates shows characteristic absorption bands. A strong band corresponding to the C=O stretching of the lactam is typically observed around 1680 cm⁻¹. The C=O stretch of the ester or carboxylic acid group appears at a higher frequency, usually in the range of 1730-1750 cm⁻¹.[7][8] For the carboxylic acid, a broad O-H stretching band is also present in the region of 2500-3300 cm⁻¹.
Therapeutic Applications and Biological Activity
The N-methyl-5-oxopyrrolidine-3-carboxylate scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro anticancer activity against various cancer cell lines, with a particular focus on A549 human lung adenocarcinoma cells.[1][6][9][10][11]
Structure-Activity Relationship (SAR) Insights:
Derivatization of the Carboxylate: Conversion of the carboxylic acid or ester at the 3-position to a hydrazone moiety often leads to a significant enhancement in anticancer activity.[1]
Substituents on the Hydrazone: The nature of the substituent on the hydrazone is critical. For instance, derivatives bearing a 5-nitrothiophene substituent have shown potent activity.[1][9]
N-Substituent: The substituent on the nitrogen atom of the pyrrolidine ring also plays a crucial role. A free amino group on an N-phenyl substituent has been shown to be important for potent anticancer activity with low cytotoxicity towards non-cancerous cells.[1][9]
Heterocyclic Derivatives: The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole and 4-aminotriazole, has been shown to enhance anticancer activity against A549 cells.[6]
Mechanism of Action: The precise molecular mechanism of action for the anticancer effects of these compounds is still under investigation. However, molecular docking studies suggest that some hydrazone derivatives may act as multi-kinase inhibitors. For example, certain derivatives have shown high binding affinity to the active sites of key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF).[12] This suggests that these compounds may exert their anticancer effects by interfering with key signaling pathways that regulate cell growth, proliferation, and survival.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine-3-carboxylates have also exhibited promising activity against a range of pathogenic bacteria, particularly multidrug-resistant Gram-positive strains like Staphylococcus aureus.[1][13]
Structure-Activity Relationship (SAR) Insights:
Hydrazone Moiety: Similar to the anticancer activity, the presence of a hydrazone functional group is often associated with potent antibacterial effects.
Nitro-substituted Heterocycles: Hydrazones bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl fragment have been found to be particularly effective, with some compounds surpassing the activity of the control antibiotic cefuroxime against certain strains.[13]
Biofilm Disruption: Some of these derivatives have also shown the ability to disrupt bacterial biofilms, which is a significant advantage in treating chronic infections.[13]
Mechanism of Action: The mechanism of antimicrobial action has not been fully elucidated. However, in-silico studies on related pyrrolidine derivatives suggest that they may act by inhibiting key bacterial enzymes, such as the Bacillus cereus spore lytic enzyme.[14]
In Vitro Biological Evaluation Protocols
Standardized protocols are essential for the reliable evaluation of the biological activity of newly synthesized compounds.
Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
A549 human lung adenocarcinoma cells (or other cancer cell line of interest)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed A549 cells into 96-well plates at a density of approximately 8,000 cells per well in 200 µL of complete cell culture medium and incubate overnight.[4]
Prepare serial dilutions of the test compounds in cell culture medium.
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., cisplatin).
Incubate the plates for 24-72 hours at 37°C in a humidified CO₂ incubator.[9][10]
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[2][3]
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2][3]
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
Mix thoroughly to ensure complete solubilization.
Measure the absorbance at 570-590 nm using a microplate reader.
Cell viability is calculated as a percentage of the vehicle control.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][6][9][11]
Materials:
Bacterial strain of interest (e.g., Staphylococcus aureus)
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
Sterile 96-well microtiter plates
Test compounds dissolved in a suitable solvent
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
Dispense 100 µL of MHB into all wells of a 96-well plate.
Add 100 µL of the test compound at twice the highest desired concentration to the first column of wells.
Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one column to the next, mixing well at each step. Discard 100 µL from the last column of dilutions.
Prepare a standardized bacterial inoculum. The final concentration in the wells should be approximately 5 x 10⁵ CFU/mL.
Inoculate each well (except for a sterility control well) with the bacterial suspension.
Include a growth control well (MHB with bacteria but no compound).
Incubate the plate at 37°C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
N-methyl-5-oxopyrrolidine-3-carboxylates and their derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening.
Future research in this area should focus on several key aspects:
Elucidation of the Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is crucial for their rational design and optimization.
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties in animal models.
Expansion of the Therapeutic Scope: The biological activity of these compounds should be explored in other disease areas, such as inflammatory and neurodegenerative disorders.
Optimization of Physicochemical Properties: Further medicinal chemistry efforts should be directed towards improving the solubility, metabolic stability, and other drug-like properties of these compounds to enhance their therapeutic potential.
By addressing these areas, the full potential of the N-methyl-5-oxopyrrolidine-3-carboxylate scaffold as a source of novel and effective therapeutics can be realized.
References
Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
Grybaitė, B., Kairytė, K., Vaickelionienė, R., Banevič, B. S., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]
ChemBK. (2024, April 9). 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester. [Link]
ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. [Link]
Assay Guidance Manual. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. [Link]
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
Mickevičius, V., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules. [Link]
Journal of Hunan University Natural Sciences. (2024). Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences, 51(7), 16. [Link]
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]
Grybaitė, B., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
4-Carbethoxy-1-methyl-2-pyrrolidone: Nomenclature, Synthesis, and Applications in Drug Development
Executive Summary As a versatile heterocyclic scaffold, 4-carbethoxy-1-methyl-2-pyrrolidone plays a critical role in modern medicinal chemistry and organic synthesis. Its highly functionalized pyrrolidone ring provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a versatile heterocyclic scaffold, 4-carbethoxy-1-methyl-2-pyrrolidone plays a critical role in modern medicinal chemistry and organic synthesis. Its highly functionalized pyrrolidone ring provides a rigid framework ideal for developing central nervous system (CNS) therapeutics, nootropics, and chiral catalysts. This whitepaper provides an authoritative guide on its complex nomenclature, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Identity and Nomenclature Resolution
In chemical literature and vendor databases, researchers frequently encounter discrepancies regarding the naming of this compound. As an Application Scientist, I often see this lead to duplicate inventory or fragmented literature searches. The confusion stems from the directional numbering of the pyrrolidone (lactam) ring.
Lactam-Priority Numbering: When the carbonyl of the lactam is prioritized as position 2 (with the nitrogen as position 1), the ester group falls on position 4. This generates the name 4-carbethoxy-1-methyl-2-pyrrolidone .
Carboxylate-Priority Numbering: Under strict IUPAC rules, the ester/carboxylic acid derivative takes priority. Numbering starts at the nitrogen (1), proceeds through the methylene (2), places the ester at position 3, and the lactam carbonyl at position 5. This generates the name ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate .
Both names describe the exact same molecule (CAS: 10080-92-9) [1].
Purity indicator; dark yellow suggests thermal degradation.
Boiling Point
~120–125 °C (at 1-2 mmHg)
Requires vacuum distillation for purification to avoid decomposition.
Solubility
Soluble in EtOH, MeOH, DCM, EtOAc
Highly versatile for both polar and non-polar reaction conditions.
Density
~1.12 g/cm³
Critical for volumetric measurements in scale-up.
Mechanistic Synthesis: The Aza-Michael / Lactamization Cascade
The most robust and atom-economical method for synthesizing 4-carbethoxy-1-methyl-2-pyrrolidone is the tandem reaction between diethyl itaconate and methylamine [3].
Causality of the Reaction Design
Aza-Michael Addition: Diethyl itaconate features an
-unsaturated ester. Methylamine acts as a strong nucleophile, attacking the -carbon. This step is highly exothermic and rapid.
Intramolecular Lactamization: The resulting secondary amine intermediate contains a pendant ethyl ester at the
-position. Upon heating, the secondary amine undergoes intramolecular aminolysis (attacking the ester carbonyl), ejecting ethanol and closing the thermodynamically stable 5-membered lactam ring.
Reaction mechanism for the synthesis of 4-carbethoxy-1-methyl-2-pyrrolidone via tandem addition.
To ensure reproducibility and high yield, the following protocol incorporates built-in validation checkpoints.
Reagents:
Diethyl itaconate (1.0 equiv, 100 mmol, 18.6 g)
Methylamine (33% w/w in absolute ethanol, 1.1 equiv, 110 mmol)
Absolute ethanol (50 mL)
Step-by-Step Methodology:
Initialization: Dissolve diethyl itaconate in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Thermal Control (Causality): Cool the flask to 0 °C using an ice bath. Why? The initial aza-Michael addition is highly exothermic. Cooling prevents the polymerization of the itaconate and the volatilization of methylamine.
Addition: Add the methylamine solution dropwise over 30 minutes.
Intermediate Validation: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The UV-active spot of diethyl itaconate (
) should completely disappear, confirming the completion of the Michael addition.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 16 hours. Why? Lactamization requires a higher activation energy than the Michael addition. Refluxing drives the cyclization and helps shift the equilibrium by mobilizing the ethanol byproduct.
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol and unreacted methylamine.
Purification: Purify the crude pale-yellow oil via vacuum distillation (b.p. 120–125 °C at 1-2 mmHg) to yield the pure product.
Analytical Validation: Confirm the structure via
H NMR (CDCl). The protocol is validated if you observe:
A distinct triplet at
~1.25 ppm (3H) and a quartet at ~4.15 ppm (2H), confirming the intact ethyl ester.
A sharp singlet at
~2.85 ppm (3H), confirming the N-CH group.
Applications in Drug Development
The 4-carbethoxy-1-methyl-2-pyrrolidone scaffold is highly prized in medicinal chemistry due to its structural resemblance to the neurotransmitter GABA and the nootropic racetam family (e.g., piracetam, aniracetam).
By manipulating the ester group at the 4-position (or 3-position, depending on nomenclature), chemists can generate diverse libraries of neuroactive compounds [4]. Saponification of the ester yields 1-methyl-5-oxopyrrolidine-3-carboxylic acid [2], a critical intermediate that can undergo amide coupling to create AMPA receptor modulators. Alternatively, reduction of the ester yields hydroxymethyl pyrrolidones, which are utilized as chiral directing groups in asymmetric catalysis.
Downstream synthetic applications of the 4-carbethoxy-1-methyl-2-pyrrolidone scaffold.
References
Title: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CID: 122766)
Source: PubChem, National Library of Medicine
URL: [Link]
Title: Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones (US Patent 8796472B2)
Title: New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations
Source: Arabian Journal of Chemistry
URL: [Link]
Foundational
The Pyrrolidinone Core: A Cornerstone Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrrolidinone ring, a five-membered lactam, represents a truly "privileged scaffold" in medicinal chemistry.[1] Its unique combi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolidinone ring, a five-membered lactam, represents a truly "privileged scaffold" in medicinal chemistry.[1] Its unique combination of favorable physicochemical properties—including hydrogen bonding capacity, conformational flexibility, and metabolic stability—has cemented its role as a foundational core for developing novel therapeutics across a vast range of diseases.[1] This versatility is evidenced by its presence in over 20 FDA-approved drugs, targeting everything from central nervous system disorders to viral infections and cancer.[1][2] This guide offers a comprehensive exploration of the pyrrolidinone scaffold, detailing its synthesis, diverse biological activities, key structure-activity relationships (SAR), and practical experimental protocols to empower researchers in their drug discovery endeavors.
The Pyrrolidinone Scaffold: A Profile of a Privileged Core
The power of the pyrrolidinone scaffold lies in its inherent structural and chemical attributes. As a saturated heterocyclic system, it provides a superior three-dimensional (3D) framework compared to flat, aromatic systems, allowing for a more effective exploration of pharmacophore space.[3][4] This non-planarity, or "pseudorotation," is crucial for establishing precise stereochemical interactions with complex biological targets like enzymes and receptors.[3][4]
Key characteristics that contribute to its privileged status include:
Hydrogen Bonding: The lactam moiety features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling strong and specific interactions with biological targets.
Chemical Tractability: The scaffold is readily synthesized and functionalized. The nitrogen atom, in particular, serves as a prime position for substitution, a strategy used in the vast majority of approved pyrrolidinone-based drugs to modulate potency, selectivity, and pharmacokinetic properties.[3]
Favorable Physicochemical Properties: Pyrrolidinone-containing molecules often exhibit a desirable balance of properties, including aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.[3][5]
Proven Biological Relevance: The scaffold is a recurring motif in numerous natural products and has been clinically validated in a wide array of approved therapeutics, demonstrating its biocompatibility and effectiveness.[1][6]
Synthesis of the Pyrrolidinone Core: Foundational and Advanced Strategies
The accessibility of the pyrrolidinone ring through robust synthetic methods is a key driver of its widespread use. A variety of strategies exist, from large-scale industrial production to complex, stereoselective methods for creating chiral derivatives.
Foundational Synthesis: From Gamma-Butyrolactone (GBL)
A prevalent industrial method involves the high-temperature, high-pressure reaction of gamma-butyrolactone (GBL) with ammonia.[1] This method provides a direct and efficient route to the parent 2-pyrrolidinone structure.
Experimental Protocol: Synthesis of 2-Pyrrolidinone from GBL[1]
Objective: To synthesize the core 2-pyrrolidinone scaffold.
Materials:
Gamma-butyrolactone (GBL)
Aqueous ammonia (NH₃)
Water
High-pressure tubular reactor
Procedure:
Prepare a reaction mixture of GBL, aqueous ammonia, and water. A typical molar ratio is approximately 1:(2.2 to 3):(1.6 to 2.3) of GBL:NH₃:H₂O.[1]
Continuously feed the prepared mixture into a tubular reactor system.
Maintain the reaction in the liquid phase at a temperature of 250-290°C and a pressure of 8.0-16.0 MPa.[1]
Control the flow rate to achieve a residence time between 20 and 120 minutes within the reactor.
Under these optimized conditions, the conversion of GBL is expected to be nearly 100%, with a selectivity for 2-pyrrolidinone exceeding 94%.[1]
The product is then purified through standard methods such as distillation.
Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic ring-opening of the stable GBL lactone by ammonia, followed by intramolecular cyclization and dehydration to form the more thermodynamically stable lactam.
Advanced Synthesis: 1,3-Dipolar Cycloaddition
For creating more complex and stereochemically defined pyrrolidines, the 1,3-dipolar cycloaddition is a powerful and widely used method.[3] This reaction, typically involving an azomethine ylide and an alkene, allows for the construction of the five-membered ring with a high degree of regio- and stereocontrol, which is essential for modern drug design.[3]
This workflow illustrates a modern approach to generating a library of structurally diverse and enantiomerically pure pyrrolidine-based fragments for drug screening.[7]
Caption: Workflow for Asymmetric Pyrrolidinone Synthesis.
Therapeutic Landscape of Pyrrolidinone-Based Drugs
The pyrrolidinone scaffold is a chameleon in medicinal chemistry, adapting its pharmacological profile based on the substitutions and stereochemistry around the core. This has led to successful drugs in numerous therapeutic areas.[8][9][10][11]
The pyrrolidinone ring often serves as a key structural element for positioning pharmacophores within the enzyme's active site. Hydroxylation of the ring can even lead to active metabolites.[13]
The pyrrolidine fragment is crucial for interacting with the S1 pocket of the DPP-4 enzyme, often via a key nitrile group.[12]
Case Study: The Racetam Class and SV2A Modulation
The development of nootropic and anticonvulsant drugs from the racetam family provides a compelling case study in the evolution of a pyrrolidinone-based scaffold.
Piracetam: The parent compound, originally developed as a nootropic ("smart drug"), consists of a 2-pyrrolidinone ring with an acetamide group attached to the nitrogen. While its exact mechanism is complex, it is believed to modulate neurotransmission.
Levetiracetam: A chiral S-enantiomer derivative of piracetam, Levetiracetam emerged as a blockbuster anticonvulsant drug. Its primary mechanism is binding with high affinity to synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in regulating neurotransmitter release. The specific stereochemistry and the pyrrolidinone core are absolutely critical for this selective interaction.
Brivaracetam: A further refinement, Brivaracetam is a newer analog with even higher affinity for SV2A than Levetiracetam. This demonstrates how subtle modifications to the groups attached to the core pyrrolidinone scaffold can fine-tune pharmacological activity and potency.
Caption: Mechanism of Levetiracetam at the Synapse.
Future Directions and Challenges
The journey of the pyrrolidinone scaffold is far from over. The future of drug discovery with this core will likely focus on several key areas:
Stereoselective Synthesis: As the Levetiracetam case illustrates, controlling stereochemistry is paramount. Developing more efficient and scalable asymmetric syntheses will be crucial for accessing novel and potent chemical entities.[3][4][14]
Fragment-Based Drug Discovery (FBDD): Using small, pyrrolidine-based fragments to screen against new targets is a promising strategy.[7] The 3D nature of these fragments makes them ideal for identifying novel binding pockets.[7]
Bio-conjugation and Hybrid Molecules: Combining the pyrrolidinone scaffold with other known pharmacophores to create hybrid drugs could lead to multi-target agents or compounds with enhanced efficacy and reduced side effects.[15]
Exploring New Chemical Space: Moving beyond simple N-substitutions to functionalize other positions on the ring (C3, C4, C5) will unlock new structural diversity and potentially new biological activities.
Conclusion
The pyrrolidinone core has unequivocally earned its title as a privileged scaffold in medicinal chemistry.[1] Its inherent properties have enabled the development of life-changing medicines across a broad spectrum of diseases. From the foundational synthesis using GBL to the sophisticated asymmetric methods employed today, the chemical tractability of this scaffold has kept it at the forefront of innovation. For researchers and drug developers, the pyrrolidinone ring is not just a starting material but a versatile and powerful tool, offering a robust foundation upon which the next generation of therapeutics will be built. Its continued exploration promises to yield novel drug candidates with improved potency, selectivity, and safety profiles.
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]
An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. National Center for Biotechnology Information. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. Grantome. [Link]
FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
(PDF) Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
Solubility Profile of Ethyl 1-Methyl-5-Oxopyrrolidine-3-Carboxylate: A Methodological and Predictive Guide for Pharmaceutical Development
This guide provides a comprehensive framework for understanding and determining the solubility of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate in various organic solvents. Given the critical role of solubility in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for understanding and determining the solubility of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate in various organic solvents. Given the critical role of solubility in drug discovery and process chemistry, this document outlines the fundamental principles, a robust experimental protocol for solubility determination, and a predictive analysis of the compound's behavior in different solvent classes. This approach is designed for researchers, chemists, and formulation scientists who require accurate solubility data for tasks ranging from purification and crystallization to the development of viable drug delivery systems.[1][2]
Compound Overview and Physicochemical Characteristics
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a five-membered lactam ring, an ethyl ester functional group, and an N-methyl substituent. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structural components and closely related analogs, such as methyl 1-methyl-5-oxopyrrolidine-3-carboxylate and ethyl 5-oxopyrrolidine-3-carboxylate.[3][4]
Chemical Structure:
Inferred Physicochemical Properties:
Property
Predicted Value/Characteristic
Rationale and Impact on Solubility
Molecular Weight
~171.19 g/mol
A relatively low molecular weight generally favors solubility.
Polarity
Polar Aprotic
The molecule possesses significant polarity due to the amide (lactam) and ester carbonyl groups, as well as the nitrogen heteroatom. The N-methylation prevents hydrogen bond donation but the carbonyl oxygens can act as hydrogen bond acceptors.
Hydrogen Bond Acceptors
3 (Two carbonyl oxygens, one nitrogen)
The presence of multiple hydrogen bond acceptors suggests a strong affinity for polar protic solvents.
Hydrogen Bond Donors
0
The lack of a hydrogen bond donor (due to N-methylation) slightly reduces its potential for self-association and interaction with certain protic solvents compared to its non-methylated analog.
Predicted LogP
< 1
A low octanol-water partition coefficient is expected, indicating a preference for more polar environments over nonpolar ones.
The structure combines features that dictate a nuanced solubility profile. The polar lactam and ester groups will dominate its interactions, suggesting favorable solubility in polar solvents. The ethyl and methyl groups add some lipophilic character, but this is unlikely to overcome the influence of the polar functionalities.
The Theoretical Bedrock of Solubility
The solubility of a solid in a liquid is governed by thermodynamics, specifically the Gibbs free energy of solution (ΔGsol). A negative ΔGsol indicates a spontaneous dissolution process. This is influenced by the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when solute molecules interact with solvent molecules).
The age-old principle of "like dissolves like" serves as an excellent qualitative guide.[5] This means that solutes dissolve best in solvents with similar intermolecular forces.
Polar Solvents (e.g., Ethanol, Acetonitrile, DMSO): These are expected to be effective solvents for ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate.[5] They can engage in strong dipole-dipole interactions with the polar lactam and ester groups. Polar protic solvents, like alcohols, can also act as hydrogen bond donors to the compound's carbonyl oxygens.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak van der Waals forces and are not expected to effectively solvate the polar regions of the molecule.[5] Consequently, solubility in these solvents is predicted to be very low.
For quantitative prediction, advanced thermodynamic models such as COSMO-RS or UNIFAC can be employed, which use quantum chemistry or group contribution methods to estimate activity coefficients and predict solid-liquid equilibria.[1][6] These models are invaluable for in-silico screening of potential solvents before extensive experimental work is undertaken.[6][7]
To obtain reliable and reproducible data, the determination of thermodynamic equilibrium solubility is paramount. The "shake-flask" method is the gold standard for this purpose due to its robustness and direct measurement of the compound in a saturated state.[5][8]
Workflow for Equilibrium Solubility Measurement
Below is a diagram illustrating the standardized workflow for the shake-flask method.
An In-depth Technical Guide to the Safe Handling of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate. As a sen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and handling protocols for ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate. As a senior application scientist, the following information is synthesized from available data on structurally similar compounds to ensure the highest degree of safety and experimental integrity in the absence of a specific Safety Data Sheet (SDS) for the designated compound. The primary analogs used for this guide are 1-methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester and ethyl 5-oxopyrrolidine-3-carboxylate.
Based on data from analogous compounds, ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is anticipated to be classified as follows under the Globally Harmonized System (GHS):
The following table summarizes the known physical and chemical properties of the key analogs. These values should be considered indicative for ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
Adherence to rigorous safety protocols is paramount when handling ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its analogs. The following procedures are designed to minimize risk and ensure a self-validating system of safety.
Engineering Controls
Ventilation: All manipulations of the compound should be performed in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[5]
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[5]
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the chemical fume hood is functioning properly.
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.
In Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[2]
Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
Emergency Procedures and First Aid
A clear and well-rehearsed emergency plan is crucial. The following diagram and procedures outline the appropriate response to accidental exposure.
Caption: Workflow for responding to accidental exposure.
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[2]
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Disposal Considerations
Waste Disposal: Dispose of this chemical and its container to an approved waste disposal plant.[2] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]
References
Safety Data Sheet. (2017, April 26).
Safety data sheet. (2022, March 8).
SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd.
Application Note: High-Efficiency Synthesis of Ethyl 1-Methyl-5-Oxopyrrolidine-3-Carboxylate
Abstract & Strategic Significance The synthesis of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (also known as ethyl 1-methyl-5-oxo-3-pyrrolidinecarboxylate) represents a critical entry point into the pyrrolidinone scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The synthesis of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (also known as ethyl 1-methyl-5-oxo-3-pyrrolidinecarboxylate) represents a critical entry point into the pyrrolidinone scaffold, a pharmacophore ubiquitous in nootropics (e.g., Piracetam derivatives), antimicrobial agents, and chiral auxiliaries.[1][2]
This protocol details the conversion of diethyl itaconate to the target lactam via a one-pot Aza-Michael addition followed by intramolecular aminolysis .[1][2] Unlike traditional multi-step peptide couplings, this method leverages the differential electrophilicity of the itaconate diester to achieve high regioselectivity and atom economy.[1][2]
Key Advantages of This Protocol:
Atom Economy: The only byproduct is ethanol.[1][2]
Scalability: The reaction proceeds under mild conditions suitable for gram-to-kilogram scale.[1][2]
Regiocontrol: Thermodynamic preference for the
-lactam (5-membered ring) over the -lactam ensures the formation of the 3-carboxylate isomer.[1][2]
Mechanistic Insight & Regiochemistry
The transformation proceeds through two distinct kinetic and thermodynamic phases.[1][2] Understanding this causality is essential for process optimization.[1][2]
Reaction Pathway[1][2][3][4]
Aza-Michael Addition: The nucleophilic nitrogen of methylamine attacks the
-carbon of the -unsaturated ester (diethyl itaconate).[1][2] This is the kinetic step and is exothermic.[1][2]
Proton Transfer: The resulting enolate/anion captures a proton to form the secondary amine intermediate.[1][2]
Intramolecular Cyclization (Lactamization): The secondary amine attacks the distal ester carbonyl (the succinate-like ester), displacing ethoxide and forming the thermodynamically stable 5-membered lactam ring.[1][2]
Regioselectivity (The "3-Carboxylate" Rule)
Diethyl itaconate possesses two ester groups.[1][2]
Path A (Observed): Cyclization onto the
-ester (relative to the original methylene) yields the 3-carboxylate .[1][2] This forms a stable -lactam.[1][2]
Path B (Disfavored): Cyclization onto the
-ester would yield a -lactam (4-membered ring).[1][2] Due to ring strain, this pathway is kinetically and thermodynamically disfavored under these conditions.[1][2]
Figure 1: Mechanistic pathway highlighting the thermodynamic drive toward the gamma-lactam product.
Note: Methylamine in ethanol is preferred over aqueous solutions to prevent potential hydrolysis of the ester groups, although aqueous methylamine (40%) can be used if ethanol is used as the bulk solvent.[1][2]
Step-by-Step Procedure
Phase 1: Controlled Addition (Kinetic Control)
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Flush with nitrogen.[1][2][3][4]
Solvation: Charge the flask with Diethyl Itaconate (18.6 g, 100 mmol) and dilute with Ethanol (50 mL).
Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to
.
Addition: Charge the addition funnel with Methylamine solution (105 mmol, ~1.05 equiv). Add dropwise over 30-45 minutes.
Critical: Maintain internal temperature
.[1][2] The Michael addition is exothermic. Rapid addition can lead to bis-addition or polymerization.[1][2]
Phase 2: Cyclization (Thermodynamic Control)
5. Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour.
6. Reaction Check: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1][2] The starting material (itaconate) should disappear, replaced by the intermediate amine.[1][2]
7. Reflux: To drive the cyclization to completion, heat the reaction mixture to reflux (
Ensure strict temperature control () during amine addition. Add amine to the ester, not vice versa.[1][2]
Impurity: Bis-adduct
Excess Amine
Maintain strict 1:1 to 1.05:1 stoichiometry. Do not use large excess of methylamine.[1][2]
Incomplete Cyclization
Insufficient Heat/Time
Extend reflux time.[1][2] Ensure ethanol is used as solvent to allow sufficient reflux temp ().[1][2]
Transesterification
Wrong Solvent
Do not use Methanol.[1][2] Use Ethanol to match the ester group of the starting material.[1][2]
References
Mechanism of Aza-Michael Addition: "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate." York Research Database.[1][2] Link
Pyrrolidinone Synthesis via Itaconates: "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." Molecules, 2025.[1][2][5][6][7][8] Link
General Lactamization Protocols: "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition." Organic & Biomolecular Chemistry. Link
Compound Data (Analogues): PubChem CID 122766 (1-Methyl-5-oxopyrrolidine-3-carboxylic acid).[1][2] Link
Application Note: One-Pot Cascade Synthesis of N-Substituted Pyrrolidones via Itaconate-Amine Cyclization
Executive Summary The transformation of primary amines into rigid, thermally stable pyrrolidone (γ-lactam) derivatives is a critical functionalization strategy in both drug development and advanced polymer synthesis. Uti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transformation of primary amines into rigid, thermally stable pyrrolidone (γ-lactam) derivatives is a critical functionalization strategy in both drug development and advanced polymer synthesis. Utilizing dimethyl itaconate (DMI) or itaconic acid as a renewable Michael acceptor, this one-pot cascade reaction offers a highly efficient, atom-economical route to N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives 1[1].
As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list. This guide deconstructs the mechanistic causality behind the reaction conditions and provides a self-validating workflow to ensure high-fidelity synthesis, preventing common pitfalls such as premature polymerization or incomplete cyclization.
Mechanistic Insights & Experimental Design Logic
The one-pot synthesis operates via a two-stage cascade: an intermolecular aza-Michael addition followed by an intramolecular amidation (cyclization) . Understanding the distinct kinetic and thermodynamic requirements of each step is paramount for successful experimental design.
The Causality of Temperature Gradients
Stage 1 (Ambient Temperature): The initial aza-Michael addition of the primary amine to the highly electron-deficient exo-methylene group of DMI is rapid and exothermic. Applying heat during this stage is a critical error; elevated temperatures in the presence of unreacted primary amines can trigger base-catalyzed isomerization of the itaconate to the unreactive mesaconate, or induce undesired radical polymerization of the vinyl groups. Therefore, this step must be strictly maintained at room temperature (20–25 °C) until the vinyl protons are entirely consumed 2[2].
Stage 2 (Elevated Temperature): The newly formed secondary amine intermediate must attack the γ-ester carbonyl to form the 5-membered pyrrolidone ring. This amidation step has a higher activation energy barrier. Once the aza-Michael addition is analytically confirmed to be complete, the system is heated (e.g., to 60–80 °C) to drive the autocatalyzed ring closure and expel methanol (or water, if using itaconic acid) 1[1].
Solvent Selection
Methanol is the optimal solvent for this reaction. As a polar protic solvent, it not only solubilizes both the polar amine and the relatively non-polar itaconate, but it also stabilizes the transition state of the aza-Michael addition via hydrogen bonding, facilitating the necessary proton transfer 3[3].
Figure 1: Cascade mechanism of aza-Michael addition and subsequent thermal cyclization.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, this protocol embeds analytical checkpoints. Proceeding to the next step without satisfying the checkpoint criteria will compromise the yield.
Materials Required
Michael Acceptor: Dimethyl itaconate (DMI), >98% purity.
Charge a round-bottom flask equipped with a magnetic stir bar with the primary amine (1.0 equivalent).
Dissolve the amine in anhydrous methanol (typically 0.5 to 1.0 M concentration).
Place the flask in a water bath maintained at 20–25 °C.
Add dimethyl itaconate (1.05 equivalents) dropwise over 10 minutes. Rationale: A slight excess of DMI ensures complete consumption of the primary amine, preventing unreacted amines from interfering with downstream applications.
Stir the mixture continuously at room temperature for 12 to 24 hours.
Step 2: Validation Checkpoint 1 (Crucial)
Action: Withdraw a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and dissolve in CDCl₃ for a rapid ¹H NMR scan.
Validation Criteria: Verify the complete disappearance of the characteristic exo-methylene doublet of doublets of DMI (typically located at
5.7 and 6.3 ppm).
Causality: If these peaks remain, the aza-Michael addition is incomplete. Heating the reaction now will cause the remaining DMI to polymerize or isomerize. Continue stirring at 25 °C until the peaks vanish.
Step 3: Thermally-Driven Cyclization
Once Checkpoint 1 is satisfied, attach a reflux condenser to the flask.
Elevate the temperature to 65 °C (refluxing methanol) and stir for an additional 12 to 16 hours. Rationale: The thermal energy overcomes the activation barrier for the nucleophilic attack of the secondary amine onto the
-methyl ester.
Step 4: Validation Checkpoint 2 & Isolation
Action: Withdraw a second aliquot for ¹H NMR analysis.
Validation Criteria: DMI initially presents two distinct methoxy singlets (
3.7 and 3.8 ppm). Following successful cyclization, only one methoxy singlet (from the remaining ester at the 3-position) will be present. Additionally, a new complex multiplet corresponding to the diastereotopic protons of the pyrrolidone ring will emerge between 2.5 and 3.0 ppm.
Isolation: Upon confirmation, remove the solvent and the byproduct (methanol) in vacuo. The resulting product is typically obtained in quantitative yield and high purity, requiring no further column chromatography.
Figure 2: Self-validating experimental workflow for one-pot pyrrolidone synthesis.
Quantitative Data & Troubleshooting
The kinetics of the cascade reaction are highly dependent on the steric profile and nucleophilicity of the primary amine. The table below summarizes expected reaction parameters to guide experimental planning.
Table 1: Quantitative Kinetics and Yields Based on Amine Steric Profile
Amine Class
Representative Substrate
Aza-Michael Conditions (Step 1)
Cyclization Conditions (Step 2)
Expected Isolated Yield
Primary Aliphatic
Ethanolamine, Benzylamine
25 °C / 12 h
65 °C / 12 h
> 95%
Bulky Primary
sec-Butylamine
25 °C / 24 h
80 °C / 16 h (Bulk/Sealed)
82 – 88%
Aromatic
Aniline
60 °C / 48 h*
100 °C / 24 h
< 50%
*Note: Aromatic amines possess significantly lower nucleophilicity due to resonance stabilization of the lone pair. They generally fail to react at room temperature and require elevated temperatures or Lewis acid catalysis for the initial aza-Michael step, which unfortunately increases the risk of DMI side reactions.
References
Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation
Source: Frontiers in Chemistry
URL
Title: Renewable (Bis)
Title: Synthesis of 2‐substituted 6‐(5‐oxo‐1‐phenylpyrrolidin‐3‐yl)pyrimidin‐4(3H)
Title: Synthesis, Internalization and Visualization of N-(4-Carbomethoxy) Pyrrolidone Terminated PAMAM[G5:G3-TREN] Tecto(dendrimers)
Application Note: Scalable Synthesis of N-Methyl Pyrrolidine-3-Carboxylate Derivatives
Executive Summary & Strategic Rationale The pyrrolidine-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for muscarinic agonists, enzyme inhibitors, and co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The pyrrolidine-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for muscarinic agonists, enzyme inhibitors, and complex alkaloids. While traditional batch synthesis (e.g., Dieckmann condensation or batch [3+2] cycloaddition) is well-established, it suffers from significant scalability bottlenecks:
Thermal Runaway: The formation of azomethine ylides and their subsequent cycloaddition is highly exothermic.
Reagent Stability: Precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)amine are moisture-sensitive.
Atom Economy: Classical multi-step routes (e.g., starting from pyrrole reduction) are atom-inefficient.
This Application Note details a Continuous Flow Protocol for the synthesis of N-methyl pyrrolidine-3-carboxylates. By transitioning from batch to flow, we decouple residence time from heat transfer limitations, allowing for safe, multi-kilogram generation of the target scaffold with superior diastereocontrol.
Reaction Engineering & Mechanism
The Chemistry: [3+2] Dipolar Cycloaddition
The most direct route to the pyrrolidine core with stereocontrol is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene (e.g., methyl acrylate).
We present two strategic variations:
Route A (Direct Commodity Synthesis): Decarboxylative condensation of Sarcosine (N-methylglycine) and Paraformaldehyde.
Pros: Inexpensive reagents, direct formation of N-methyl product.
Cons: Generates CO₂ gas (requires slug-flow management).
Route B (High-Precision Synthesis): Desilylation of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine followed by reductive switching.
Pros: Homogeneous flow (no gas), milder conditions, higher stereoselectivity.
The following diagram illustrates the decision matrix and flow setup for the selected Route B (Silyl Route) due to its superior operational stability in standard HPLC-pump-driven flow skids.
Figure 1: Process flow diagram for the continuous synthesis of pyrrolidine-3-carboxylates via azomethine ylide cycloaddition.
Detailed Experimental Protocols
Protocol A: Continuous Flow Synthesis of N-Benzyl Pyrrolidine-3-Carboxylate
Note: This intermediate is synthesized first to ensure high purity, then converted to the N-Methyl derivative.
Reagents:
Stream A: N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine (0.5 M in DCM).
Stream B: Methyl Acrylate (0.6 M in DCM) + Trifluoroacetic acid (TFA, 10 mol%).
Quench: Sat. aq. NaHCO₃.
Equipment:
Dual-piston HPLC pumps (e.g., Vapourtec or Chemtrix).
PFA Coil Reactor (10 mL volume).
Back Pressure Regulator (BPR) set to 4 bar.
Step-by-Step Procedure:
System Priming: Flush the reactor coil with anhydrous Dichloromethane (DCM) to remove moisture. Set the BPR to 4 bar to prevent solvent boiling and ensure uniform flow.
Flow Rates:
Pump A (Amine): 0.5 mL/min.
Pump B (Acrylate/Cat): 0.5 mL/min.
Resulting Residence Time: 10 minutes.
Reaction: Set the reactor temperature to 40°C . Start pumping reagents. The TFA catalyzes the desilylation, generating the reactive azomethine ylide in situ, which immediately traps the acrylate.
Quench & Collection: Direct the reactor output into a biphasic collection vessel containing stirred sat. NaHCO₃.
Workup: Separate the organic layer, dry over MgSO₄, and concentrate.
Rationale: Direct alkylation of pyrrolidine is possible, but reductive amination via hydrogenolysis is the industrial standard for purity.
Procedure:
Dissolve the N-benzyl intermediate (10 g) in Methanol (100 mL).
Add Pd/C (10 wt%, 1 g) and Paraformaldehyde (1.5 eq) or Formalin solution.
Pressurize reactor to 5 bar H₂ and stir at 50°C for 4 hours.
Mechanism:[1][2][3] The Pd/C cleaves the benzyl group (hydrogenolysis) to give the secondary amine, which immediately condenses with formaldehyde to form an imine, which is reduced to the N-methyl group.
Filtration: Filter catalyst through Celite.
Isolation: Concentrate filtrate. The product is often isolated as the HCl salt by adding 4M HCl in dioxane and precipitating with ether.
Quantitative Performance Data
The following table compares the Flow Protocol against traditional Batch methods (Dieckmann Condensation).
Metric
Batch (Dieckmann)
Batch (Cycloaddition)
Flow (Cycloaddition)
Reaction Time
24 - 48 Hours
4 - 6 Hours
10 Minutes
Temperature
Reflux (80-110°C)
0°C to RT (Exotherm risk)
40°C (Controlled)
Yield
60 - 70%
75 - 80%
87 - 92%
Atom Economy
Low (Multiple steps)
High
High
Safety Profile
Moderate (NaH/NaOEt used)
Low (Runaway risk)
High (Small inventory)
Critical Troubleshooting & Safety
Handling Azomethine Ylides
Issue: Polymerization of Acrylates.
Solution: Acrylates can polymerize in the tubing if the temperature is too high. Ensure the commercial acrylate contains a stabilizer (e.g., MEHQ) and flush the system with pure solvent immediately after the run.
Issue: Clogging.
Solution: If using the Sarcosine/Paraformaldehyde route (Route A), CO₂ gas is generated. Use a membrane gas-liquid separator or run in a larger bore tube (slug flow) to prevent pressure spikes.
Stereochemical Drift
The [3+2] cycloaddition typically yields the endo-adduct (cis-isomer) kinetically. However, thermal equilibration can lead to mixtures.
Control: Flow chemistry allows precise "stop-flow" quenching. If the trans-isomer is desired, extend the residence time or increase temperature to 60°C to favor thermodynamic equilibration.
References
Continuous Flow [3+2] Cycloaddition
ResearchGate. [3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions.
Azomethine Ylide Chemistry Review
MDPI Molecules. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds.
Industrial Scale-Up Context
Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
Alternative Batch Methods (Michael Addition)
RSC Organic & Biomolecular Chemistry.[4] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition.
Application Note: A Guide to the Alkylation of Ethyl 5-Oxopyrrolidine-3-carboxylate for Pharmaceutical Scaffolds
Introduction The 5-oxopyrrolidine-3-carboxylate scaffold, a core component of pyroglutamic acid derivatives, is a privileged structure in medicinal chemistry and drug development. Its rigid, chiral framework and multiple...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 5-oxopyrrolidine-3-carboxylate scaffold, a core component of pyroglutamic acid derivatives, is a privileged structure in medicinal chemistry and drug development. Its rigid, chiral framework and multiple points for functionalization make it an ideal starting point for the synthesis of a diverse array of biologically active molecules, including anticancer, antimicrobial, and central nervous system-targeting agents.[1][2][3] The ability to selectively introduce alkyl substituents at specific positions on this scaffold is crucial for modulating its pharmacological properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the regioselective alkylation of ethyl 5-oxopyrrolidine-3-carboxylate. We will delve into the key strategies for achieving both N-alkylation and C-alkylation, explaining the mechanistic rationale behind the choice of reagents and reaction conditions, and offering field-proven insights to overcome common synthetic challenges.
Part 1: Understanding Regioselectivity in Alkylation
Ethyl 5-oxopyrrolidine-3-carboxylate possesses two primary sites susceptible to alkylation: the nitrogen atom of the lactam and the α-carbon to the ester (C3). The inherent acidity of the N-H proton (pKa ≈ 17-18) and the C-H proton at the C3 position (pKa ≈ 25-27) dictates the regioselectivity of the reaction. The choice of base is paramount in determining which proton is abstracted, thereby directing the alkylating agent to the desired position.
N-Alkylation: Occurs when a moderately strong base is used to deprotonate the more acidic lactam nitrogen, forming a nucleophilic amide anion.
C-Alkylation: Requires a very strong, non-nucleophilic base to deprotonate the less acidic α-carbon, generating an enolate. This process is often complicated by the competing N-deprotonation.
Figure 1: Regioselective alkylation pathways of ethyl 5-oxopyrrolidine-3-carboxylate.
Part 2: Protocols for N-Alkylation
Direct alkylation of the lactam nitrogen is the more straightforward transformation due to the higher acidity of the N-H proton. Several reliable methods are available, each with its own advantages.
Method A: Classical SN2 Alkylation with Inorganic Bases
This is the most common and cost-effective method for N-alkylation, relying on the deprotonation of the lactam with a suitable base, followed by nucleophilic attack on an alkyl halide.
Mechanism Insight: The reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is critical. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensure complete deprotonation, leading to faster reaction rates. Milder bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile or acetone are also effective, particularly for reactive alkyl halides, and offer easier workup procedures.[4] Phase-transfer catalysis (PTC) can also be employed to facilitate the reaction in biphasic systems, offering a greener alternative to dipolar aprotic solvents.[5][6][7]
Detailed Protocol: N-Benzylation using K₂CO₃ in Acetonitrile
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-oxopyrrolidine-3-carboxylate (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv.) dropwise.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 10 mL).
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.
The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating agent. It proceeds under mild, neutral conditions and is renowned for its stereochemical inversion at the alcohol's carbon center.[10]
Mechanism Insight: The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The acidic lactam protonates the betaine, and the resulting alcoholate attacks the activated phosphonium species. A final SN2 displacement by the lactam anion on the activated alcohol intermediate furnishes the N-alkylated product with inversion of configuration.[10][11]
Figure 2: General workflow for an N-alkylation via the Mitsunobu reaction.
Detailed Protocol: Mitsunobu N-Alkylation with a Primary Alcohol
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of ethyl 5-oxopyrrolidine-3-carboxylate (1.57 g, 10 mmol), the desired primary alcohol (12 mmol, 1.2 equiv.), and triphenylphosphine (3.93 g, 15 mmol, 1.5 equiv.) in anhydrous THF (100 mL).
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (2.95 mL, 15 mmol, 1.5 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is often an indicator of reaction progress.[11]
Workup: Remove the solvent under reduced pressure. Add diethyl ether or a mixture of ethyl acetate and hexanes to the residue to precipitate the TPPO. Filter the solid and wash it with cold ether.
Purification: Concentrate the filtrate. The crude product can be purified by flash column chromatography on silica gel to separate the desired product from the hydrazine dicarboxylate byproduct.
Expert Insights:
Byproduct Removal: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.[12] Using polymer-supported PPh₃ or fluorous-tagged reagents can simplify purification.
Safety: Azodicarboxylates are hazardous and potentially explosive.[12] Handle with care and avoid heating.
Scope: The reaction works best with primary and secondary alcohols. The pKa of the N-H pronucleophile should generally be less than 15.[10][11]
Part 3: Protocols for C-Alkylation
Selective C-alkylation at the C3 position is more challenging due to the lower acidity of the α-proton and the competing deprotonation at the nitrogen. The most effective strategy involves a two-step sequence: N-protection followed by C-alkylation.
Mechanism Insight: To prevent N-alkylation, the lactam nitrogen is first protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group. This allows for the selective deprotonation at C3 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78°C) to form a kinetically controlled enolate.[13][14] This enolate can then react with a range of electrophiles. Subsequent deprotection yields the C3-alkylated product.
Figure 3: Workflow for the C3-alkylation of ethyl 5-oxopyrrolidine-3-carboxylate.
Detailed Protocol: C3-Alkylation via an N-Boc Intermediate
Stir the reaction at room temperature for 12-16 hours.
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.
Step 2: C3-Alkylation
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF (40 mL) and cool to -78°C (dry ice/acetone bath).
Base Preparation: Add diisopropylamine (1.68 mL, 12 mmol, 1.2 equiv.). Slowly add n-butyllithium (n-BuLi) (4.8 mL of a 2.5 M solution in hexanes, 12 mmol, 1.2 equiv.) and stir for 30 minutes at -78°C to pre-form LDA.
Enolate Formation: Add a solution of the N-Boc protected intermediate (2.57 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78°C. Stir for 1 hour.
Alkylation: Add the alkylating agent (e.g., methyl iodide, 0.75 mL, 12 mmol, 1.2 equiv.) dropwise. Stir at -78°C for 2-4 hours, or until TLC indicates consumption of the starting material.
Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.
Workup: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3: N-Deprotection
Dissolve the C3-alkylated, N-Boc protected product in dichloromethane (20 mL).
Add trifluoroacetic acid (TFA) (10 mL) and stir at room temperature for 1-2 hours.
Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
Wash with brine, dry over Na₂SO₄, and concentrate to yield the final C3-alkylated product.
Table 2: Conditions and Stereochemical Outcomes for C-Alkylation. (cis/trans refers to the relative stereochemistry between the C3-alkyl group and the C5-ester group).
Part 4: Troubleshooting and Optimization
Low N-Alkylation Yield: Ensure reagents and solvents are anhydrous, especially when using NaH. Consider a more reactive alkylating agent (I > Br > Cl) or increasing the reaction temperature.
Competing C-Alkylation: When N-alkylation is desired, avoid excessively strong bases or high temperatures which can promote enolate formation. Using K₂CO₃ is generally safer than NaH in this regard.
Low C-Alkylation Yield: Incomplete enolate formation is a common issue. Ensure the base (LDA/LiHMDS) is freshly prepared or properly titrated. The dropwise addition of the substrate to the base at -78°C is crucial to prevent side reactions.
Di-alkylation: When performing C-alkylation, using a slight excess of the base (1.1-1.2 equiv.) and quenching the reaction once the starting material is consumed can minimize di-alkylation.
Conclusion
The selective alkylation of ethyl 5-oxopyrrolidine-3-carboxylate is a versatile and powerful tool for generating novel molecular architectures for drug discovery. By carefully selecting the appropriate base, solvent, and reaction strategy—either direct N-alkylation or a protect-and-alkylate approach for C3-functionalization—researchers can effectively control the regiochemical outcome. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of diverse libraries of pyroglutamate derivatives, paving the way for the discovery of new therapeutic agents.
References
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of alkylated pyroglutamates 4–9. Reagents and conditions. Retrieved from [Link]
Tekkam, S., Alam, M. A., Jonnalagadda, S. C., & Mereddy, V. R. (2011). Novel methodologies for the synthesis of functionalized pyroglutamates. Chemical Communications, 47(16), 4748-4750. [Link]
Charrier, J., Duffy, J. E. S., Hitchcock, P. B., & Young, D. W. (2001). Unusual stereoselectivity in the alkylation of pyroglutamate ester urethanes. Journal of the Chemical Society, Perkin Transactions 1, (19), 2367-2371. [Link]
Indian Academy of Sciences. (n.d.). Synthesis of a new chiral phase-transfer catalyst: Chemical activity in alkylation reactions. Retrieved from [Link]
American Chemical Society. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]
Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction. Retrieved from [Link]
ResearchGate. (2025, August 6). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Retrieved from [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link]
Hayakawa, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]
Google Patents. (n.d.). US3661894A - Method of producing n-alkyl lactams.
National Center for Biotechnology Information. (n.d.). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
National Center for Biotechnology Information. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
Wiley Online Library. (n.d.). The Alkylation of Esters and Nitriles. Retrieved from [Link]
ACS Publications. (n.d.). New synthetic reactions. Alkylation of lactam derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
National Center for Biotechnology Information. (2021, May 3). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Retrieved from [Link]
University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
MedCrave online. (2020, January 2). Selective alkylation of organic compounds. Retrieved from [Link]
Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
The Strategic Application of Ethyl 1-Methyl-5-Oxopyrrolidine-3-Carboxylate as a Chiral Building Block in Modern Synthesis
Introduction: Unveiling the Potential of a Versatile Chiral Synthon In the landscape of contemporary asymmetric synthesis, the demand for readily accessible, stereochemically defined building blocks is paramount for the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Chiral Synthon
In the landscape of contemporary asymmetric synthesis, the demand for readily accessible, stereochemically defined building blocks is paramount for the efficient construction of complex molecular architectures. Among these, derivatives of pyroglutamic acid have emerged as privileged scaffolds due to their inherent chirality, conformational rigidity, and multiple functional handles. This guide focuses on a particularly valuable, yet underexplored, member of this family: ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate. This molecule, possessing a lactam, an ester, and a stereocenter at the C3 position, offers a unique combination of functionalities that can be strategically manipulated to introduce stereochemical complexity in a controlled manner.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It aims to provide not only detailed protocols but also the underlying scientific rationale for the application of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate as a versatile chiral building block. By understanding the reactivity of its constituent functional groups, chemists can unlock its potential for the synthesis of novel pharmaceuticals, agrochemicals, and other high-value chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. Below is a summary of key data for ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate and its close analogs, which are essential for reaction monitoring and product characterization.
The synthetic utility of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate stems from the differential reactivity of its ester and lactam functionalities, as well as the potential for functionalization at the C4 position. The following sections detail key transformations and provide exemplary protocols.
Selective Hydrolysis of the Ester Functionality
The ethyl ester of the title compound can be selectively hydrolyzed under basic conditions to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This transformation is crucial for subsequent peptide couplings or other modifications at the carboxyl group. The N-methyl group enhances the stability of the lactam ring to hydrolysis compared to N-unsubstituted pyroglutamates.
Protocol 1: Alkaline Hydrolysis of Ethyl 1-Methyl-5-Oxopyrrolidine-3-Carboxylate
Materials:
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Water
Methanol or Ethanol
Hydrochloric acid (1M HCl)
Ethyl acetate
Procedure:
Dissolve ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
Add a solution of LiOH (1.5 eq) in water to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Causality: The use of a mild base like LiOH at room temperature favors the saponification of the less sterically hindered ethyl ester over the more stable amide bond of the lactam.[4] Acidification protonates the carboxylate salt, rendering it soluble in organic solvents for extraction.
Reduction of the Lactam Carbonyl
The lactam carbonyl can be selectively reduced to the corresponding amine, providing access to substituted proline derivatives. This transformation is highly valuable in medicinal chemistry, as the pyrrolidine ring is a common motif in many biologically active compounds.
Protocol 2: Reduction of the Lactam to a Pyrrolidine
Materials:
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)
Anhydrous tetrahydrofuran (THF)
Methanol
Saturated aqueous sodium bicarbonate solution
Procedure:
Dissolve ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of BH3·THF (2.0-3.0 eq) in THF to the reaction mixture.
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol.
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Causality: Strong reducing agents like borane or LiAlH4 are required to reduce the resonance-stabilized amide bond of the lactam. The ester functionality may also be reduced to the corresponding alcohol under these conditions. The choice of reducing agent can influence the chemoselectivity.
Enolate Formation and Alkylation at the C4 Position
Deprotonation at the C4 position, alpha to the ester carbonyl, generates a chiral enolate that can be trapped with various electrophiles. This allows for the diastereoselective introduction of substituents, leveraging the stereocenter at C3 to control the stereochemistry of the newly formed stereocenter at C4.
Protocol 3: Diastereoselective Alkylation
Materials:
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS)
Prepare a solution of LDA or LiHMDS in anhydrous THF under an inert atmosphere.
Cool the base solution to -78 °C.
Slowly add a solution of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF to the cold base solution.
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Add the electrophile (1.1 eq) to the reaction mixture and continue stirring at -78 °C.
Allow the reaction to slowly warm to room temperature and monitor by TLC.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
Purify the product by column chromatography to separate the diastereomers.
Causality: The use of a strong, non-nucleophilic base at low temperature kinetically generates the enolate. The existing stereocenter at C3 directs the approach of the electrophile to the less sterically hindered face of the enolate, leading to a diastereoselective alkylation.
Applications in Target-Oriented Synthesis
The true value of a chiral building block is demonstrated in its application to the synthesis of complex and biologically relevant molecules. While specific examples starting directly from ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate are not extensively documented, the transformations described above are directly applicable to the synthesis of a wide range of targets.
Workflow for the Synthesis of a Substituted Proline Derivative
The following workflow illustrates how the protocols described above can be combined to synthesize a chiral, non-proteinogenic amino acid.
Application Note: Strategic Hydrogenation of Pyrrolidine-3-Carboxylate Scaffolds
Abstract The substituted pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional structure provides an ideal frame...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The substituted pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its three-dimensional structure provides an ideal framework for orienting functional groups to interact with biological targets. Pyrrolidine-3-carboxylates, in particular, serve as versatile precursors, with catalytic hydrogenation being a primary method for introducing stereochemical complexity. This guide provides an in-depth analysis of two key hydrogenation strategies—diastereoselective reduction using heterogeneous catalysts and enantioselective reduction with homogeneous catalysts—offering researchers detailed, field-proven protocols and the causal reasoning behind critical experimental choices.
Foundational Principles: The Science of Selectivity
Catalytic hydrogenation of pyrrole- or dehydroproline-3-carboxylate precursors involves the addition of hydrogen across double bonds to yield the saturated pyrrolidine ring. The primary challenge and opportunity lie in controlling the stereochemical outcome. This is governed by the interplay between the substrate, catalyst, and reaction conditions.[1][2]
Heterogeneous Catalysis: In these systems (e.g., Palladium on Carbon, Raney® Nickel), the reaction occurs on the surface of an insoluble metal catalyst.[3] The substrate adsorbs onto the catalyst surface, and hydrogen atoms are delivered to the adsorbed face.[1] Stereoselectivity is often dictated by steric hindrance; the substrate will preferentially adsorb via its least hindered face.[1] For substrates with existing chiral centers, this can lead to high diastereoselectivity.[4]
Homogeneous Catalysis: Here, the catalyst (typically a Rhodium, Ruthenium, or Iridium complex with a chiral phosphine ligand) is dissolved in the reaction medium.[5] This allows for the creation of a chiral environment around the metal center.[6][7][8] The substrate coordinates to the metal, and the chiral ligand directs the addition of hydrogen to one specific face of the double bond, enabling high enantioselectivity.[6][9] This "lock-and-key" approach is powerful for creating specific enantiomers from prochiral substrates.[8]
Protocol I: Diastereoselective Hydrogenation with Heterogeneous Catalysis (Pd/C)
This protocol is a robust and widely applicable method for the reduction of N-protected dehydroproline esters where a pre-existing stereocenter directs the facial selectivity of the hydrogenation. It is valued for its operational simplicity and the ease of catalyst removal.
Rationale and Mechanistic Insight:
The choice of Palladium on Carbon (Pd/C) is based on its high activity, reliability, and cost-effectiveness.[10] When a chiral auxiliary or a substituent is present on the pyrrolidine precursor, it sterically blocks one face of the molecule. The substrate then adsorbs onto the palladium surface via its less hindered face, leading to the delivery of hydrogen from that side and resulting in a high diastereomeric excess (d.e.).[1][4] Polar protic solvents like methanol or ethanol are excellent choices as they effectively dissolve the substrate and facilitate the reaction without poisoning the catalyst.[10]
Caption: Workflow for Diastereoselective Hydrogenation.
Detailed Step-by-Step Protocol:
Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr shaker vessel) equipped with a magnetic stir bar, add the N-protected pyrrole-3-carboxylate substrate (1.0 eq).
Catalyst Addition: Under an inert atmosphere (if the catalyst is pyrophoric, though typically not necessary for Pd/C), carefully add 10% Palladium on Carbon (5-10% w/w relative to the substrate).
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to achieve a substrate concentration of approximately 0.1 M.
System Purge: Seal the vessel securely. Purge the system by pressurizing with nitrogen or argon to ~50 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi for this transformation).
Reaction Execution: Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the reaction progress by hydrogen uptake or by periodically analyzing aliquots via TLC or LC-MS.
Work-up: Once the reaction is complete (typically 4-16 hours), depressurize the vessel and purge again with an inert gas.
Catalyst Removal: Dilute the reaction mixture with additional solvent and carefully filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.
Isolation and Analysis: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography. The diastereomeric ratio (d.r.) should be determined using ¹H NMR spectroscopy or chiral HPLC analysis.
Data Summary: Heterogeneous Hydrogenation
Catalyst
Substrate Class
H₂ Pressure (psi)
Solvent
Temp (°C)
Typical Yield (%)
Typical d.r.
10% Pd/C
N-Boc-dehydroproline ester
50
MeOH
25
>95%
>95:5
PtO₂ (Adams' cat.)
N-Cbz-dehydroproline ester
50
EtOAc/AcOH
25
>90%
>90:10
Raney® Ni
N-benzyl-pyrrole-3-carboxylate
500-1000
EtOH
50-80
85-95%
Variable
Data are representative and may vary based on the specific substrate and exact conditions.
Protocol II: Asymmetric Hydrogenation with Homogeneous Catalysis (Ru-PhTRAP)
This advanced protocol is designed for the asymmetric hydrogenation of prochiral N-protected pyrrole-3-carboxylates to generate highly enantioenriched pyrrolidine products. It leverages a chiral catalyst to create stereocenters with high fidelity.
Rationale and Mechanistic Insight:
The aromaticity of the pyrrole ring makes its hydrogenation more challenging than that of a simple alkene. Ruthenium catalysts, particularly when paired with sophisticated chiral bisphosphine ligands like PhTRAP, have proven highly effective for this transformation.[11][12] The mechanism involves the formation of a chiral ruthenium-dihydride complex.[8] The N-Boc-protected pyrrole substrate coordinates to this complex in a specific orientation dictated by the chiral ligand scaffold. This pre-organization ensures that the subsequent migratory insertion of the olefin and reductive elimination steps deliver hydrogen to a single face of the pyrrole ring, leading to a product with high enantiomeric excess (ee).[11][13][14]
Catalyst Preparation (In Situ): In a glovebox, add the ruthenium precursor (e.g., [Ru(cod)(2-methallyl)₂], 1.0 mol%) and the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP, 1.1 mol%) to a flame-dried Schlenk flask or autoclave insert.
Solvent and Substrate Addition: Add degassed, anhydrous solvent (e.g., methanol or ethanol). Stir for 15-30 minutes to allow for catalyst pre-formation. Add the N-Boc-pyrrole-3-carboxylate substrate (1.0 eq).
System Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation manifold.
System Purge: Purge the system by evacuating under vacuum and backfilling with hydrogen gas. Repeat this cycle 3-5 times.
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (often higher than heterogeneous systems, e.g., 150-750 psi).
Reaction Execution: Place the vessel in a temperature-controlled heating block or oil bath (reactions may require elevated temperatures, e.g., 40-80 °C) and begin vigorous stirring.
Monitoring and Work-up: Monitor the reaction for full conversion of the starting material by LC-MS or GC. Once complete, cool the vessel to room temperature, carefully vent the hydrogen pressure, and purge with an inert gas.
Isolation and Analysis: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC or SFC analysis.
Data Summary: Homogeneous Asymmetric Hydrogenation
1. Use a fresh batch of catalyst. For Pd/C, try a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10] 2. Purify starting materials and solvents. Use catalyst poison scavengers if necessary.[15] 3. Increase H₂ pressure, improve stirring rate, or use a baffled reaction flask.[10]
Poor Stereoselectivity
1. Catalyst Choice. 2. Reaction Temperature is too high. 3. Solvent Effects.
1. Screen different catalysts (e.g., PtO₂, Rh/C) or different chiral ligands for homogeneous systems.[4] 2. Lower the reaction temperature to enhance selectivity, though this may slow the reaction rate. 3. Screen different solvents; less coordinating solvents can sometimes improve selectivity.
Side Reactions (e.g., Debenzylation)
1. Catalyst is too reactive. 2. Prolonged reaction time or harsh conditions.
1. Switch from Pd/C to a less reactive catalyst if cleavable groups (e.g., Benzyl, Cbz) are present. 2. Carefully monitor the reaction and stop it as soon as the starting material is consumed. Reduce pressure or temperature.
Conclusion
The strategic hydrogenation of pyrrolidine-3-carboxylate precursors is a powerful tool for generating molecular diversity in drug discovery and development. Heterogeneous catalysis offers a direct and reliable path to diastereomerically enriched products, relying on steric control. In contrast, homogeneous asymmetric catalysis provides unparalleled control over enantioselectivity through precisely designed chiral environments. The choice of protocol depends directly on the synthetic goal, the nature of the substrate, and the desired stereochemical outcome. By understanding the principles behind each method and carefully controlling experimental parameters, researchers can effectively leverage these protocols to synthesize complex and valuable pyrrolidine scaffolds.
References
Halpern, J. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry (ACS Publications). [Link]
Margarita, C., et al. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry (ACS Publications). [Link]
Holland, J. T., et al. (2021). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Catalysis. [Link]
Zhu, S., et al. (2021). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Organic Letters. [Link]
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
ResearchGate. (n.d.). Halpern's mechanism for the rhodium catalyzed hydrogenation of enamides. ResearchGate. [Link]
Pardo, D. G., & Cossu, S. (2013). Diastereoselective hydrogenation of arenes and heteroarenes. RSC Advances. [Link]
ResearchGate. (n.d.). An investigation on nano - Ni catalytic hydrogenation of pyrrole and its derivatives at normal temperature and pressure. ResearchGate. [Link]
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS Landmarks. [Link]
Wang, D.-S., et al. (2011). Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. Journal of the American Chemical Society. [Link]
Hawkins, G. B. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare. [Link]
Kuwano, R., et al. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Journal of the American Chemical Society. [Link]
Tang, W., & Zhang, X. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]
nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. [Link]
Lee, S., et al. (2022). Heterogeneous Hydroxyl-Directed Hydrogenation: Control of Diastereoselectivity through Bimetallic Surface Composition. Journal of the American Chemical Society. [Link]
Geden, J. V., & Glorius, F. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]
Cruz, A. C., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
ResearchGate. (2011). ChemInform Abstract: Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines. ResearchGate. [Link]
Google Patents. (1987).
van der Veen, R. H., et al. (2020). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. Energy & Environmental Science. [Link]
Kennedy, C. R., et al. (2018). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC. [Link]
Adkins, H., & Coonradt, H. L. (1941). The Selective Hydrogenation of Derivatives of Pyrrole, Indole, Carbazole and Acridine. Journal of the American Chemical Society. [Link]
Wang, Y., et al. (2016). Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts bearing multiple hydrogen-bond donors. Beilstein Journal of Organic Chemistry. [Link]
Li, X., & Li, C. (2003). Progress in enantioselective hydrogenation on heterogeneous catalysts. Progress in Chemistry. [Link]
ResearchGate. (2009). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II. Hydrogenation of pyrroles. ResearchGate. [Link]
Google Patents. (2017).
Snead, D. R., et al. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters. [Link]
Preventing hydrolysis of ethyl ester in basic cyclization conditions
Ticket ID: #CYC-Et-001 Subject: Preventing Hydrolysis of Ethyl Esters During Basic Cyclization Status: Open Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist Executive Summary The central conflict in bas...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CYC-Et-001
Subject: Preventing Hydrolysis of Ethyl Esters During Basic Cyclization
Status: Open
Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
The central conflict in basic ester cyclization (e.g., Dieckmann, aldol-type) is the competition between enolization (removal of the
-proton) and nucleophilic acyl substitution (attack at the carbonyl).
If your ethyl ester is converting to a carboxylic acid (saponification) or a methyl ester (transesterification), you have lost control of the nucleophile. This guide provides the protocols to restore chemoselectivity.
Diagnostic Workflow
Before altering reagents, trace the failure mode using this logic gate.
Figure 1: Troubleshooting logic for ester stability. Blue nodes represent diagnostic questions; Green nodes represent corrective actions.
Mechanistic Insight: The "Hydroxide" Trap
Researchers often assume that because they added an alkoxide (e.g., NaOEt), the only nucleophile present is ethoxide. This is false if water is present.
Water reacts with alkoxides to generate hydroxide:
Why this fails: Hydroxide is less sterically hindered and often more nucleophilic toward the carbonyl carbon than the bulky enolate or the ethoxide. Once hydroxide attacks, the resulting carboxylic acid is immediately deprotonated to the carboxylate salt.[1][2][3] This final step is irreversible under basic conditions, acting as a thermodynamic sink that traps your material as the byproduct [1].
Figure 2: Path A (Green) shows desired enolization. Path B (Red/Yellow) shows the irreversible hydrolysis trap caused by hydroxide or nucleophilic attack.
Technical Support FAQs
Q1: I am using NaOEt in Ethanol, but I still see hydrolysis. Why?A: Your ethanol is likely "wet." Absolute ethanol is hygroscopic. Even 1% water content is sufficient to generate enough hydroxide to ruin the yield.
Fix: Use freshly distilled ethanol (from Mg turnings) or commercial anhydrous grade stored over molecular sieves (3Å or 4Å).
Q2: Can I use NaOMe (Sodium Methoxide) for an Ethyl Ester cyclization?A:No. This causes transesterification.
Mechanism: Methoxide attacks the ethyl ester carbonyl, displacing ethoxide. You will end up with a mixture of ethyl and methyl esters in your product.
Rule: Always match the base alkoxide to the ester alkyl group (NaOEt for Ethyl esters, NaOMe for Methyl esters) [2].
Q3: I need to use a strong base for kinetic control. What do you recommend?A: If thermodynamic conditions (NaOEt/EtOH) fail or cause side reactions, switch to Lithium Diisopropylamide (LDA) or LiHMDS in THF at -78°C.
Why: These bases are extremely bulky (sterically hindered). They cannot easily attack the carbonyl carbon (nucleophilic attack) but are strong enough (
) to remove the alpha-proton (enolization) rapidly.
Standard Operating Protocols (SOPs)
SOP-01: Thermodynamic Cyclization (The "Matched" System)
Best for: Standard Dieckmann condensations where the product is stable.
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
Note: Freshly prepared NaOEt (Na metal + EtOH) is superior to commercial powder, which often contains NaOH impurities.
Addition: Add the Ethyl Ester substrate dropwise (neat or in minimal EtOH).
Reaction: Reflux until TLC indicates consumption of starting material.
Critical: The reaction produces ethanol.[4] In reversible reactions, you may need to distill off ethanol (using a Dean-Stark trap) to drive the equilibrium to the right [3].
Quench: See SOP-03.
SOP-02: Kinetic Cyclization (Steric Protection)
Best for: Substrates sensitive to nucleophiles or requiring regioselectivity.
Minimizing side reactions in aza-Michael addition of methylamine
Welcome to the technical support center for the aza-Michael addition of methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the aza-Michael addition of methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental C-N bond-forming reaction. Here, we address common challenges, with a focus on minimizing side reactions to achieve high yields and selectivity of the desired mono-adduct.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the aza-Michael addition of methylamine, and why does it occur?
The most prevalent side reaction is dialkylation , where the initial mono-adduct, a secondary amine, acts as a nucleophile and reacts with a second molecule of the Michael acceptor.[1] This occurs because the resulting secondary amine can still be sufficiently nucleophilic to compete with the starting methylamine for the acceptor. The reaction proceeds through two successive additions, potentially leading to a mixture of mono- and di-adducts.
Q2: How does the choice of solvent impact the selectivity of the reaction?
Solvent choice is a critical parameter for controlling selectivity.[2]
Protic solvents , especially hydrocarbon alcohols, tend to favor the formation of the mono-adduct . They can stabilize the primary amine through hydrogen bonding, potentially modulating its reactivity.
Conversely, halogenated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can promote the formation of the di-adduct .[3] These highly polar protic solvents can activate the Michael acceptor, making it more susceptible to nucleophilic attack.[2][4]
In some cases, water can be an effective solvent for achieving mono-addition, particularly with anilines.[3][4]
Q3: Can temperature be used to control the selectivity between mono- and di-addition?
Yes, temperature is a key factor. Generally, lower temperatures favor the mono-adduct by slowing down the second addition, which often has a higher activation energy.[1][5] Conversely, higher temperatures can increase the rate of both additions but may also promote the retro-Michael reaction, where the adduct reverts to the starting materials.[5] Careful temperature control is therefore essential for maximizing the yield of the desired product.
Q4: Are there catalysts that can selectively promote mono-addition?
Several catalytic systems have been developed to enhance the selectivity of mono-addition.
Heterogeneous catalysts like acidic alumina have been shown to be effective in promoting the selective formation of mono-adducts under solvent-free conditions.[6][7] This approach offers the additional benefits of easy catalyst removal and environmentally friendly conditions.
Organocatalysts , such as those derived from cinchona alkaloids, have also been employed to achieve high selectivity in aza-Michael additions.[8][9]
For certain substrates, stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or guanidines can be effective catalysts.[10][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low yield of the desired mono-adduct and significant formation of the di-adduct.
Possible Cause: The secondary amine intermediate is reacting faster than or at a comparable rate to the starting methylamine.
Troubleshooting Steps:
Stoichiometry Adjustment:
Increase the excess of methylamine: Using a larger excess of methylamine can statistically favor its reaction with the Michael acceptor over the reaction of the mono-adduct. A 2 to 5-fold excess is a good starting point.
Temperature Control:
Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to slow down the rate of the second addition.[5]
Solvent Selection:
Switch to a non-polar or less polar protic solvent: Solvents like methanol or ethanol can favor mono-addition. Avoid highly activating solvents like HFIP if di-addition is a problem.[3]
Catalyst Choice:
Employ a selective catalyst: Consider using acidic alumina for a solvent-free approach or explore specific organocatalysts known to favor mono-addition.[6][8]
Problem 2: The reaction is sluggish or does not proceed to completion.
Possible Cause: Insufficient activation of the Michael acceptor or low nucleophilicity of the methylamine under the reaction conditions.
Troubleshooting Steps:
Catalyst Addition:
Introduce a suitable catalyst: If the reaction is uncatalyzed, the addition of a base (e.g., DBU, triethylamine) or a Lewis acid can significantly accelerate the reaction.[10][12] The choice of catalyst will depend on the specific substrates.
Solvent Optimization:
Use a more polar solvent: Polar solvents can help to stabilize the charged intermediates in the reaction mechanism, thereby increasing the reaction rate.[13]
Temperature Increase:
Gradually increase the reaction temperature: While being mindful of potential side reactions, a moderate increase in temperature can provide the necessary activation energy.[5][14] Microwave irradiation has also been shown to effectively decrease reaction times.[15][16][17]
Problem 3: Formation of polymeric byproducts.
Possible Cause: The Michael acceptor is undergoing polymerization, a common issue with highly reactive acceptors like acrylates.
Troubleshooting Steps:
Control of Reagent Addition:
Slow addition of the Michael acceptor: Add the Michael acceptor dropwise to a solution of methylamine. This maintains a low concentration of the acceptor at any given time, minimizing its self-polymerization.
Use of Inhibitors:
Add a radical inhibitor: Small amounts of a radical inhibitor, such as hydroquinone or BHT, can be added to the reaction mixture to suppress polymerization, especially if the reaction is performed at elevated temperatures.
Temperature Management:
Maintain a low reaction temperature: As with controlling di-addition, lower temperatures can help to reduce the rate of polymerization.
Experimental Protocols & Data
Protocol 1: Selective Mono-addition using Acidic Alumina
This protocol is adapted from the work of Bosica and Abdilla for the selective synthesis of aza-Michael mono-adducts under solvent-free conditions.[6]
Materials:
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
Michael Acceptor (e.g., ethyl acrylate)
Acidic Alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
Round-bottom flask
Magnetic stirrer and stir bar
Standard glassware for work-up and purification
Procedure:
To a round-bottom flask, add the Michael acceptor (1.0 eq).
Add acidic alumina (typically 10-20 wt% relative to the acceptor).
While stirring, slowly add the methylamine solution (1.1-1.5 eq) to the flask at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the reaction mixture.
Filter the mixture to remove the acidic alumina.
Wash the alumina with the same solvent.
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the product by flash column chromatography if necessary.
Data Summary: Solvent Effects on Selectivity
The following table summarizes the impact of different solvents on the selectivity of the aza-Michael addition of a primary amine to an acrylate, based on findings by Genest et al.
Solvent
Mono-adduct (%)
Di-adduct (%)
Methanol
High
Low
Ethanol
High
Low
Trifluoroethanol (TFE)
Low
High
Hexafluoroisopropanol (HFIP)
Low
High
This data clearly illustrates that hydrocarbon alcohols favor mono-addition, while halogenated alcohols promote the formation of the di-adduct.
Visualizing the Reaction Pathways
Diagram 1: Competing Pathways in Aza-Michael Addition
Caption: Competing pathways in the aza-Michael addition of methylamine.
Diagram 2: Troubleshooting Workflow for Low Mono-adduct Yield
Technical Guide: Elimination of Diethyl Itaconate from Pyrrolidinone Scaffolds
Introduction In the synthesis of pyrrolidinone derivatives—typically via the Michael addition of primary amines to diethyl itaconate (DEI) followed by cyclization—the removal of unreacted DEI is a persistent bottleneck....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of pyrrolidinone derivatives—typically via the Michael addition of primary amines to diethyl itaconate (DEI) followed by cyclization—the removal of unreacted DEI is a persistent bottleneck. Diethyl itaconate is a high-boiling (
228°C), lipophilic diester that often co-elutes with lactam products during standard chromatography.
This guide provides a tiered troubleshooting protocol to isolate your target pyrrolidinone. We move from solubility-based thermodynamic separation to chemoselective scavenging, ensuring high purity for downstream biological assays.
Module 1: Diagnosis & Characterization
"How do I confirm DEI contamination?"
Before attempting purification, you must quantify the impurity. Diethyl itaconate is UV-active but often overlaps with aromatic product signals.
Protocol:
H NMR Quantification
The most reliable diagnostic is Proton NMR. DEI possesses distinct vinyl protons that are rarely obscured by pyrrolidinone signals.
Sample Prep: Dissolve
10 mg of crude mixture in .
Target Region: Zoom into 5.5 – 6.5 ppm .
Signature Signals: Look for two singlets (or narrow doublets) corresponding to the geminal alkene protons of the itaconate.
ppm (1H, s)
ppm (1H, s)
Calculation: Integrate these vinyl protons against a known single proton in your product core. If the ratio is
, purification is required.
Module 2: Solubility-Based Separation (Tier 1)
"Can I wash it out without a column?"
Principle: Diethyl itaconate is highly lipophilic (
) and miscible with non-polar solvents like hexane and heptane. Pyrrolidinone derivatives, possessing a lactam core and potential hydrogen-bonding capability, are generally much more polar and insoluble in alkanes.
Method A: Trituration (For Solid Products)
If your product is a solid or a gum that should be a solid:
Concentrate: Remove reaction solvent completely.
Add Solvent: Add Heptane or Hexane (10 mL per gram of crude).
Sonicate: Sonicate for 5–10 minutes. The DEI will dissolve; the pyrrolidinone should remain as a precipitate or oil at the bottom.
Filter/Decant:
Solids: Vacuum filter. Wash the cake with cold pentane.
Oils: Decant the supernatant. Repeat the wash 2x.
Validation: Run a TLC of the supernatant. You should see the high
spot of DEI.
Method B: Partitioning (For Oily Products)
If your product is an oil soluble in organic solvents:
Dissolve: Take up crude in Acetonitrile (MeCN) (saturated with hexane if possible).
Wash: Extract the MeCN layer with Hexane (3 x volume).
Phase Logic: DEI partitions into the Hexane (top layer). The polar pyrrolidinone stays in MeCN (bottom layer).
Concentrate: Evaporate the MeCN layer to recover purified product.
Data: Solubility Profile
Solvent
Diethyl Itaconate (DEI)
Typical Pyrrolidinone Product
Action
Water
Low Solubility
Moderate/High (Structure dependent)
Phase Separation
Hexane/Heptane
Soluble
Insoluble
Wash Solvent
Ethanol/MeOH
Soluble
Soluble
Avoid for separation
Diethyl Ether
Soluble
Low/Moderate
Potential Trituration
Module 3: Chemoselective Scavenging (Tier 2)
"The washing didn't work. It's still stuck."
Principle: If phase separation fails, use chemistry. The unreacted DEI contains an electron-deficient
-unsaturated ester. We can use a Polymer-Supported Thiol (PS-Thiol) to permanently bind the impurity via a Thiol-Michael addition. The resin is then simply filtered off, taking the impurity with it.
The Workflow
Figure 1: Workflow for removing electrophilic impurities using solid-phase scavenging.
Protocol: Thiol Scavenging
Calculate Load: Determine mmol of DEI impurity via NMR integration.
Resin Selection: Use a commercially available PS-Thiophenol or Silica-Thiol .
Stoichiometry: Add 3–5 equivalents of resin relative to the impurity (not the product).
Catalyst: Add a catalytic amount of base (TEA or DIPEA) to activate the thiol.
Incubate: Shake gently at Room Temperature for 6–12 hours.
Filter: Pass through a fritted syringe or filter funnel.
Result: The filtrate contains your product; the DEI is covalently bound to the beads.
"I need to process 50 grams. Resins are too expensive."
For scale-up, thermodynamic methods return.
High-Vacuum Distillation (Kugelrohr)
DEI boils at 228°C at atmospheric pressure. Under high vacuum (
mbar), this drops significantly.
Setup: Kugelrohr or Short-path distillation.
Condition:
mmHg (High Vac).
Temperature: Heat slowly to 80–100°C. DEI is volatile under these conditions and will distill into the trap. Most functionalized pyrrolidinones will remain in the pot (or distill at much higher temps).
Troubleshooting FAQ
Q: My product is an oil, but it's supposed to be a solid. Is DEI preventing crystallization?A: Yes. Diethyl itaconate acts as a plasticizer, preventing crystal lattice formation.
Fix: Perform the Heptane Trituration (Module 2). Even if it looks like an oil initially, vigorous stirring in heptane often induces solidification of the lactam as the DEI is extracted into the alkane layer. Seed crystals help significantly.
Q: Can I use basic hydrolysis (Saponification) to remove DEI?A: Proceed with caution. While NaOH will hydrolyze DEI to water-soluble itaconic acid, pyrrolidinones (lactams) are cyclic amides and can also hydrolyze under strong basic conditions, opening the ring to form the linear amino acid.
Recommendation: If you must use hydrolysis, use mild conditions (LiOH, THF/H2O, 0°C) and monitor strictly by TLC to stop before the lactam degrades.
Q: I see a new spot on TLC after using the Thiol resin. What is it?A: You likely used a large excess of base (TEA) which might have eluted or formed a salt.
Fix: Filter the resin, then perform a quick aqueous wash (0.1 M HCl) on the filtrate to remove the amine base.
References
LookChem. Diethyl itaconate - Properties and Boiling Point Data. Available at: [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481, Diethyl itaconate. Retrieved February 28, 2026 from [Link].
MacMillan, D. W. C., et al.Enantioselective Organocatalytic Michael Additions. (General reference for Michael addition mechanism and workup context).
Biotage / SiliCycle.Technical Guides on Scavenging Electrophiles using Thiol Resins. (Industry standard protocols for PS-Thiol usage).
Optimization
Technical Support Center: Synthesis of N-methyl-5-oxopyrrolidine-3-carboxylate
An in-depth guide to optimizing the synthesis of N-methyl-5-oxopyrrolidine-3-carboxylate, designed for chemical researchers and drug development professionals. Welcome to the technical support center for the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to optimizing the synthesis of N-methyl-5-oxopyrrolidine-3-carboxylate, designed for chemical researchers and drug development professionals.
Welcome to the technical support center for the synthesis of N-methyl-5-oxopyrrolidine-3-carboxylate. This guide is structured to provide actionable insights and data-driven solutions to common challenges encountered during the synthesis of this important heterocyclic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your yield and purity.
The primary synthetic route discussed is the Michael addition of methylamine to a dialkyl itaconate, followed by an intramolecular amidation/cyclization. This method is often favored for its atom economy and straightforward execution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a multifaceted issue that can stem from incomplete reactions, competing side reactions, or mechanical losses during workup and purification.
Causality—Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or poor reagent quality. The cyclization step, in particular, can be slow.
Causality—Side Reactions: Several side reactions can compete with the desired pathway.
Polymerization: Itaconic acid and its esters are Michael acceptors and can be susceptible to polymerization, especially under harsh basic conditions.
Diamide Formation: If the reaction conditions are not carefully controlled, a second equivalent of methylamine could potentially react with the ester group of the desired product or an intermediate, leading to an open-chain diamide.
Hydrolysis: Premature hydrolysis of the ester groups can occur if there is excessive water in the reaction mixture, especially under basic conditions.
Recommended Solutions:
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]
Temperature Control: The initial Michael addition is often exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of methylamine to control the reaction rate and minimize side reactions. After the initial addition, the reaction may require heating (reflux) to drive the cyclization to completion.[2]
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction. Aprotic polar solvents may also be used.[3][4]
Stoichiometry: Use a slight excess of the amine to ensure the itaconate is fully consumed, but avoid a large excess which can promote side reactions.[5]
Purification: Ensure your starting materials, particularly the dialkyl itaconate, are pure. Distillation of the itaconate ester before use can remove inhibitors or polymeric impurities.
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree to diagnose the root cause of low reaction yield.
Question 2: My final product is an impure oil that is difficult to purify. What are the best purification strategies?
Answer: N-methyl-5-oxopyrrolidine-3-carboxylate can be an oil or a low-melting solid, making purification challenging. The choice of method depends on the nature of the impurities.
Causality—Residual Starting Materials: Unreacted dimethyl itaconate or methylamine (as a salt) can contaminate the product.
Causality—Solvent Impurities: High-boiling point solvents used in the reaction or workup can be difficult to remove.
Causality—Side Products: As discussed previously, side products may have similar polarities to the desired product, complicating chromatographic separation.
Recommended Solutions:
Acid-Base Extraction: After the reaction, perform a careful acid-base workup. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted methylamine. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.[5]
Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column is standard.[6]
Solvent System (Eluent): A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. For instance, start with 5% EtOAc/hexanes and gradually increase to 20-50% EtOAc/hexanes.[6]
Vacuum Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.
Crystallization: If an oil is obtained, attempting to induce crystallization can be a powerful purification step. Try dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate, diethyl ether) and then cooling slowly. Adding a non-polar co-solvent (e.g., hexanes) can also help induce precipitation.[6]
Table 1: Purification Strategy Comparison
Method
Best For Removing
Advantages
Disadvantages
Acid-Base Extraction
Basic/acidic impurities (e.g., unreacted amine)
Simple, fast, scalable
Ineffective for neutral impurities
Column Chromatography
Closely related side products
High resolution, versatile
Can be slow, uses large solvent volumes
Vacuum Distillation
Non-volatile or very volatile impurities
Scalable, no solvent waste
Requires thermal stability, may not separate isomers
Crystallization
Minor impurities from a major solid product
Yields very pure material, scalable
Product may be an oil or difficult to crystallize
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route for laboratory-scale synthesis?
A: For laboratory synthesis, the reaction between dimethyl itaconate and methylamine is highly reliable. The reaction proceeds via a tandem Michael addition-cyclization. This method avoids the need for strong, sterically hindered bases often required for intramolecular reactions like the Dieckmann condensation.[4][7]
Q: What analytical methods are essential for this synthesis?
A: A combination of techniques is recommended:
TLC (Thin Layer Chromatography): For monitoring reaction progress and identifying the correct fractions during column chromatography.
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. Key ¹H NMR signals include the N-methyl singlet, and the diastereotopic protons of the pyrrolidone ring.[3][8]
IR Spectroscopy: To confirm the presence of key functional groups, specifically the γ-lactam carbonyl (around 1680-1700 cm⁻¹) and the ester carbonyl (around 1730-1740 cm⁻¹).[3][8]
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product and assess purity.[9][10]
Table 2: Expected Analytical Data for N-methyl-5-oxopyrrolidine-3-carboxylate
Note: Exact chemical shifts (δ) can vary depending on the solvent and instrument.
Q: What are the primary safety concerns for this synthesis?
A: Standard laboratory safety protocols should always be followed. Specific hazards include:
Methylamine: Can be used as a solution in a solvent (e.g., THF, water) or as a gas. It is corrosive and toxic. Handle in a well-ventilated fume hood.
Solvents: Organic solvents like methanol, ethyl acetate, and hexanes are flammable. Ensure there are no ignition sources nearby.
Pressure: If using methylamine gas or heating a sealed vessel, be aware of potential pressure buildup.
Experimental Protocols
Protocol 1: Synthesis via Michael Addition-Cyclization
This protocol describes the synthesis of methyl N-methyl-5-oxopyrrolidine-3-carboxylate from dimethyl itaconate and methylamine.
Dimethyl itaconate (1 equiv.)
Methylamine (40% solution in water, 1.1 equiv.)
Methanol (as solvent)
Diethyl ether
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Caption: Step-by-step workflow for synthesis, workup, and purification.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl itaconate (1 equiv.) in methanol.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the methylamine solution (1.1 equiv.) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product, typically as a yellow or orange oil.[6]
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).[6] Combine the fractions containing the pure product and remove the solvent to yield N-methyl-5-oxopyrrolidine-3-carboxylate.
References
Organic Syntheses Procedure, Coll. Vol. 101, p. 382 (2024); Vol. 98, p. 274 (2021).
MDPI: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity (2022).
MDPI: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health (2025).
PMC: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
Alfa Chemistry: Dieckmann Condensation.
KTU ePubl: Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.
Wikipedia: Dieckmann condensation.
Organic & Biomolecular Chemistry (RSC Publishing): Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
Master Organic Chemistry: Claisen Condensation and Dieckmann Condensation (2020).
ResearchGate: Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure.
PMC: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health (2025).
PMC: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity (2022).
PubMed: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health (2025).
Semantic Scholar: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro (2022).
BenchChem: Preventing side reactions in pyrrolidine synthesis (2025).
PubMed: Quantitative determination of 5-hydroxy-N-methylpyrrolidone in urine for biological monitoring of N-methylpyrrolidone exposure (2002).
RSC Publishing: Analytical Methods.
MDPI: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents (2023).
Google Patents: Method for purifying N-methyl pyrrolidone and gamma-butyrolactone.
960化工网: Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate) (2025).
Google Patents: Alternate processes for the preparation of pyrrolidine derivatives.
ResearchGate: Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids (2021).
Scand J Work Environ Health: Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone... (2000).
Technical Support Center: Stability & Troubleshooting for Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CAS 10080-9...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (CAS 10080-92-9). Because this molecule features both an ester linkage and a γ-lactam (pyrrolidone) ring, managing its stability in aqueous media requires a precise understanding of its degradation kinetics.
Mechanistic Insight: The Causality of Degradation
To effectively prevent degradation, we must first understand why it happens. Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate contains two hydrolyzable functional groups, but they do not degrade at the same rate [1].
The Ethyl Ester (C3 position): Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. The oxygen atom in the ester linkage draws electron density away from the carbonyl carbon, leaving it highly positively charged (electrophilic) and vulnerable to nucleophilic attack by water or hydroxide ions.
The γ-Lactam Ring (5-oxopyrrolidine): Amides and lactams are significantly more stable than esters. The nitrogen atom in the lactam ring donates its lone pair of electrons into the carbonyl group via resonance. This lessens the positive charge on the lactam's carbonyl carbon, making it far less attractive to incoming water molecules[1].
The Result: In aqueous solutions, the primary and fastest degradation pathway is the cleavage of the ethyl ester to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid . Only under harsh conditions (extreme pH or high heat) will the lactam ring open to form N-methyl-aminoglutaric acid derivatives [2].
Degradation Pathway Visualization
Degradation pathways of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate in aqueous environments.
Troubleshooting Guides & FAQs
Q1: My compound is degrading rapidly in standard PBS (pH 7.4) at room temperature. Why is this happening?A1: While pH 7.4 is standard for biological assays, it is slightly basic from the perspective of ester stability. Base-catalyzed ester hydrolysis (saponification) accelerates rapidly above pH 7.0.
Troubleshooting Step: Check the pH-rate profile of your formulation.
Recommendation: Esters typically exhibit maximum stability in the weakly acidic range (pH 4.0 – 5.5). If your experimental constraints allow, prepare your aqueous stock solutions in a 50 mM acetate or citrate buffer at pH 5.0 and store them at 2–8 °C [3].
Q2: During a forced degradation study, I see two distinct degradation peaks appearing at different retention times on my HPLC. What are they?A2: This indicates a sequential degradation profile.
The first, rapidly appearing peak is the carboxylic acid derivative resulting from the hydrolysis of the ethyl ester.
The second, slower-appearing peak is the ring-opened product (an N-methyl-aminoglutaric acid derivative) resulting from the hydrolysis of the γ-lactam ring. The lactam ring requires significantly higher activation energy to break [2].
Q3: How can I definitively differentiate between ester hydrolysis and lactam ring opening analytically?A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard here.
Ester Hydrolysis Signature: Look for a mass loss of 28 Da relative to the parent compound (loss of the ethyl group [-29 Da] + addition of a proton [+1 Da]).
Lactam Opening Signature: Look for the addition of a water molecule, resulting in a mass increase of exactly 18 Da relative to the parent (or relative to the ester-hydrolyzed product if the cleavage is sequential).
Quantitative Stability Reference Data
To assist in experimental planning, the following table summarizes the expected kinetic behavior of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate under various aqueous conditions.
Aqueous Condition
Temperature
Primary Degradation Pathway
Estimated Stability ()
pH 2.0 (0.01 M HCl)
60 °C
Ester Hydrolysis + Lactam Opening
< 2 hours
pH 5.0 (Acetate Buffer)
25 °C
None (Maximum Stability Zone)
> 30 days
pH 7.4 (PBS)
37 °C
Ester Hydrolysis
~ 24 - 48 hours
pH 10.0 (Borate Buffer)
25 °C
Rapid Ester Saponification
< 1 hour
Note:
represents the time required for the active compound concentration to drop to 90% of its initial value.
Experimental Protocol: Self-Validating Forced Degradation Study
To develop a robust stability-indicating HPLC method, you must generate all potential degradants. This protocol is designed as a self-validating system: by incorporating strict neutralization steps, we prevent continued degradation inside the HPLC autosampler, ensuring the chromatogram is an exact kinetic snapshot of the stress time-point [3].
Materials Needed:
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate stock (1 mg/mL in Acetonitrile)
0.1 M HCl (Acid stress)
0.1 M NaOH (Base stress)
HPLC-grade Water (Neutral stress)
Step-by-Step Methodology:
Baseline Preparation: Aliquot 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with mobile phase. Inject immediately to establish the
(Intact) peak area.
Base-Catalyzed Stress (Ester Targeting):
Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M NaOH in a glass vial.
Incubate at 25 °C for exactly 30 minutes.
Critical Causality Step: Immediately add 1.0 mL of 0.1 M HCl to neutralize the solution. Failing to neutralize will allow saponification to continue in the autosampler vial, leading to artificially low recovery data.
Dilute to 10 mL with mobile phase and analyze.
Acid-Catalyzed Stress (Lactam Targeting):
Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl.
Incubate at 60 °C for 24 hours (harsh conditions are required to force lactam opening).
Remove from heat and immediately neutralize with 1.0 mL of 0.1 M NaOH.
Dilute to 10 mL with mobile phase and analyze.
Data Validation: Overlay the chromatograms. The base-stress sample should show a dominant single degradant (the carboxylic acid). The acid-stress sample should show multiple degradants (carboxylic acid + ring-opened amino acid). Ensure mass balance (Sum of all peak areas
peak area).
References
A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Chemical and Analytical Science. Available at: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Interpretation of Ethyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the pyrrolidinone core represents a privileged scaffold, forming the backbone of numerous biologi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pyrrolidinone core represents a privileged scaffold, forming the backbone of numerous biologically active compounds. Its prevalence in pharmaceuticals necessitates a deep and practical understanding of its structural characterization. Among the most powerful and accessible analytical techniques for this purpose is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth interpretation of the ¹H NMR spectrum of a key synthetic intermediate, ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, and compares its spectral features with those of a related heterocyclic system, N-methylsuccinimide.
This guide is designed to move beyond a simple recitation of spectral data. As a senior application scientist, the aim is to instill a causal understanding of why the spectrum appears as it does, linking chemical environment to spectral output. Every piece of data and every step of the protocol is presented within a framework of scientific integrity, ensuring that the interpretations are logical, well-supported, and practically reproducible.
Predicted ¹H NMR Spectrum of Ethyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
The predicted spectrum is a composite of the electronic effects of the N-methyl group, the ethyl ester, and the pyrrolidinone ring. The electron-withdrawing nature of the amide carbonyl and the ester group will significantly influence the chemical shifts of the adjacent protons, leading to a downfield shift.
In-Depth ¹H NMR Interpretation
The structure of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate presents a fascinating case for ¹H NMR analysis due to its diastereotopic protons and the influence of multiple functional groups.
Caption: Structure of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate with proton labels.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
h
~1.25
Triplet
~7.1
3H
-O-CH₂-CH ₃
b, c
~2.50 - 2.80
Multiplet
-
2H
-CH ₂-C=O
f
~2.90
Singlet
-
3H
N-CH ₃
a
~3.30
Multiplet
-
1H
-CH -COO-
d, e
~3.40 - 3.60
Multiplet
-
2H
-N-CH ₂-
g
~4.15
Quartet
~7.1
2H
-O-CH ₂-CH₃
Rationale for Assignments:
Ethyl Ester Protons (h, g): The ethyl group protons are the most straightforward to assign. The methyl protons (h ) appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (g ) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.15 ppm due to coupling with the methyl protons.
N-Methyl Protons (f): The N-methyl group is a singlet as there are no adjacent protons to couple with. Its chemical shift is around 2.90 ppm, which is a typical value for an N-methyl group in a lactam.
Pyrrolidinone Ring Protons (a, b, c, d, e): The protons on the pyrrolidinone ring exhibit more complex signals due to their diastereotopic nature and coupling with each other.
The protons on C4 (b, c ) are adjacent to the carbonyl group and are expected to be around 2.50-2.80 ppm. They will appear as a multiplet due to geminal and vicinal coupling.
The proton on C3 (a ), being adjacent to the electron-withdrawing ester group, will be deshielded and is predicted to be a multiplet around 3.30 ppm.
The protons on C2 (d, e ) are adjacent to the nitrogen atom and will also be deshielded, appearing as a multiplet in the range of 3.40-3.60 ppm.
Comparative Analysis: Ethyl 1-Methyl-5-oxopyrrolidine-3-carboxylate vs. N-Methylsuccinimide
To provide a broader context, we will compare the predicted ¹H NMR spectrum of our target molecule with the experimental spectrum of N-methylsuccinimide. N-methylsuccinimide is a five-membered cyclic imide, making it a relevant structural analog.[3][4]
Caption: Structure of N-Methylsuccinimide with proton labels.
Ring Proton Signals: The most significant difference lies in the signals from the five-membered ring protons. In N-methylsuccinimide, the two methylene groups are chemically equivalent due to the molecule's symmetry, resulting in a single sharp singlet at 2.68 ppm. In contrast, the pyrrolidinone ring of our target molecule is asymmetric, leading to a complex series of multiplets for the non-equivalent ring protons.
N-Methyl Signal: The chemical shift of the N-methyl protons is very similar in both compounds (~2.90-2.97 ppm), indicating that the electronic environment around the nitrogen atom is comparable in both the lactam and the imide.
Absence of Ester Signals: N-methylsuccinimide lacks the ethyl ester group, and therefore its spectrum does not contain the characteristic quartet and triplet signals observed in the spectrum of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
This comparison highlights how subtle changes in a molecule's structure can lead to dramatic differences in its ¹H NMR spectrum, providing a powerful tool for structural elucidation.
Experimental Protocol: ¹H NMR Sample Preparation
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized sample preparation protocol is essential.
Caption: Standard workflow for preparing a small molecule sample for ¹H NMR analysis.
Detailed Steps:
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to the vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.
Dissolution: Vortex the sample until it is completely dissolved. A clear, homogenous solution is necessary for high-resolution spectra.
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean, dry 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.
By adhering to this protocol, researchers can minimize experimental variability and obtain high-quality spectra that are amenable to accurate interpretation.
Conclusion
The ¹H NMR spectrum of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate, though predicted in this guide, provides a wealth of structural information that is crucial for its characterization as a pharmaceutical intermediate. The detailed analysis of its predicted spectral features, in conjunction with a comparative study against a known heterocyclic compound, N-methylsuccinimide, offers valuable insights into the structure-spectrum relationship of pyrrolidinone-based molecules. The provided experimental protocol for sample preparation further ensures that researchers can reliably acquire the high-quality data necessary for such detailed interpretations. This guide serves as a comprehensive resource for scientists and developers working with this important class of compounds, enabling them to leverage the full power of ¹H NMR for their research endeavors.
References
Clinch, K., et al. (2009). Synthesis and in vitro evaluation of 4'-modified- and N-benzyl-substituted immucillin-H derivatives as inhibitors of human purine nucleoside phosphorylase. Bioorganic & Medicinal Chemistry, 17(19), 6975-6983. Available at: [Link]
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Journal of Biomolecular NMR, 69(3-4), 175-186. Available at: [Link]
A Senior Application Scientist's Guide to C13 NMR Chemical Shifts: A Comparative Analysis of N-Methyl and Ester Carbonyl Carbons
For researchers in synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, Carbon-13 (C13) NMR provides di...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, Carbon-13 (C13) NMR provides direct insight into the carbon skeleton of a molecule.[1] This guide offers an in-depth comparison of the C13 NMR chemical shifts for two common and crucial functional groups: N-methyl and ester carbonyl carbons. Understanding the nuances of their spectral behavior is paramount for accurate structural assignment and characterization.
This analysis moves beyond simple data tables to explore the underlying physical and electronic factors that govern these chemical shifts, providing a framework for predictive interpretation and troubleshooting.
Fundamental Principles Governing C13 Chemical Shifts
The chemical shift (δ) of a carbon nucleus is primarily dictated by its local electronic environment. An external magnetic field induces the circulation of electrons, which in turn generates a secondary magnetic field that opposes the main field, "shielding" the nucleus. The greater the electron density around a carbon nucleus, the more shielded it is, and the further upfield (lower ppm value) it resonates. Conversely, factors that withdraw electron density "deshield" the nucleus, causing it to resonate further downfield (higher ppm value).
The three principal factors influencing C13 chemical shifts are:
Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. sp2-hybridized carbons, such as those in carbonyls and alkenes, are more deshielded and appear further downfield than sp3-hybridized carbons.[2]
Inductive Effects: Electronegative atoms (e.g., O, N, halogens) attached to or near a carbon atom pull electron density away from it, causing a downfield shift.[2][3] This effect diminishes with distance.
Resonance and Conjugation: Delocalization of π-electrons can either increase or decrease electron density at a carbon nucleus. For example, conjugation of a carbonyl group with a double bond or aromatic ring typically leads to an upfield (shielding) shift of the carbonyl carbon.[4]
Caption: Core factors determining the C13 NMR chemical shift of a carbon nucleus.
In-Depth Analysis: The Ester Carbonyl Carbon
The carbonyl carbon of an ester group (R-C(=O)-OR') is one of the most downfield signals in a typical C13 NMR spectrum, a direct consequence of its electronic environment.
Hybridization and Direct Oxygen Attachment: The ester carbonyl carbon is sp2 hybridized and double-bonded to one oxygen while being single-bonded to another. This combination of sp2 character and the strong inductive effect of two highly electronegative oxygen atoms results in significant deshielding and a far downfield chemical shift.[3][7]
Substituent Effects: The electronic nature of the R and R' groups modulates the precise chemical shift.
Conjugation: If the R group creates conjugation (e.g., an α,β-unsaturated ester or an aromatic ester), the carbonyl carbon signal will shift upfield by 5-10 ppm. This is due to resonance, which delocalizes the π-electrons and increases electron density at the carbonyl carbon.[4]
Inductive Effects of Substituents: Electron-withdrawing substituents on the R group (e.g., α-halogens) can, somewhat counterintuitively, cause an upfield shift of the carbonyl carbon resonance.[8] This phenomenon, often termed a "reverse substituent effect," is attributed to a decrease in resonance stabilization and a mechanism known as π-polarization, which results in a net increase in electron density at the carbonyl carbon.[8][9]
The carbon of an N-methyl group (-N-CH₃) resides in a distinctly different region of the C13 spectrum. Its chemical shift is primarily governed by the inductive effect of the adjacent nitrogen atom.
Typical Chemical Shift Range: 30 – 45 ppm
Key Influencing Factors:
Inductive Effect of Nitrogen: The primary reason for the N-methyl carbon's downfield shift relative to a simple alkane methyl group (~10-15 ppm) is the electronegativity of the directly attached nitrogen atom, which withdraws electron density.[2][10]
Amide Resonance and Rotational Isomers: In N-methyl amides, the C-N bond has significant double-bond character due to resonance. This restricts free rotation, often leading to two distinct N-methyl signals at room temperature if the other nitrogen substituent is not also a methyl group.[1] These correspond to the methyl groups being syn or anti to the carbonyl oxygen, as they exist in different chemical environments. The classic example is N,N-dimethylformamide (DMF), which shows two N-methyl signals.[1]
Substituent Effects: The electronic environment of the entire amide or amine group influences the N-methyl carbon. For instance, in a series of (E)- and (Z)-N-ethyl-N-methylamides, the chemical shifts of the N-alkyl carbons were shown to be sensitive to the substituent attached to the carbonyl group.[11]
The vast difference in the chemical shift ranges for ester carbonyl and N-methyl carbons makes their initial assignment in a spectrum straightforward. However, a deeper understanding lies in comparing their characteristics and spectral properties.
Feature
Ester Carbonyl Carbon
N-Methyl Carbon
Typical δ Range
160 - 185 ppm
30 - 45 ppm
Hybridization
sp²
sp³
Primary Influence
Hybridization & Electronegativity (2 Oxygens)
Electronegativity (1 Nitrogen)
Effect of Conjugation
Significant upfield shift (~5-10 ppm)
Minor, transmitted through the system
Signal Intensity
Weak . As a quaternary carbon (no attached protons), it suffers from a long relaxation time and lacks the Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.[3][7]
Strong . As a protonated carbon, it benefits from a more efficient relaxation and significant NOE enhancement.
Key Differentiator
Far downfield location, weak signal intensity.
Upfield location, strong signal intensity.
Validated Experimental Protocol for C13 NMR Acquisition
Achieving high-quality, reproducible C13 NMR data requires a systematic approach. This protocol is designed as a self-validating system to ensure accuracy.
Step 1: Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The solvent choice is critical as it can influence chemical shifts through intermolecular interactions.[12] A comprehensive list of solvent impurity peaks is essential for accurate spectral analysis.[13]
Concentration: Prepare a solution with a concentration of 10-50 mg in 0.6-0.7 mL of solvent. For detecting weak carbonyl signals, a higher concentration is preferable.
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
Step 2: Data Acquisition
Experiment Type: Select a standard proton-decoupled C13 experiment (e.g., zgpg30 on Bruker instruments). This provides a spectrum with a single peak for each unique carbon, simplifying interpretation.[14]
Key Parameters:
Number of Scans (NS): Due to the low natural abundance of C13, a large number of scans is required. Start with 128 or 256 scans for a moderately concentrated sample and increase as needed to achieve a good signal-to-noise ratio, especially for the weak carbonyl signal.
Relaxation Delay (d1): Set a delay of 1-2 seconds. For accurate integration (quantitative analysis) of both strong and weak signals, a much longer delay (5 times the longest T₁ relaxation time) is necessary. Carbonyl carbons have particularly long T₁ values.
Processing: After acquisition, apply Fourier transformation, automatic phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
Caption: Standard workflow for acquiring a high-quality C13 NMR spectrum.
Trustworthiness through 2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments are the gold standard. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show a correlation from the N-methyl protons (~2.5-3.5 ppm in ¹H NMR) to the N-methyl carbon and, crucially, a 2-bond or 3-bond correlation to the nearby carbonyl carbon, definitively linking the two groups within the molecular structure.
Conclusion
The C13 NMR signals for N-methyl and ester carbonyl carbons appear in widely separated and highly characteristic regions of the spectrum. The ester carbonyl is found far downfield (160-185 ppm) due to sp2 hybridization and the deshielding effects of two oxygen atoms, and its signal is typically weak. The N-methyl carbon appears much further upfield (30-45 ppm), shifted downfield from typical alkanes by the inductive effect of the attached nitrogen, and its signal is generally strong. By understanding the fundamental principles of hybridization, induction, and resonance, and by employing robust experimental protocols, researchers can confidently assign these signals and leverage C13 NMR spectroscopy to its full potential in chemical research and development.
References
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
Bonacorso, H. G., Caro, M. S. B., Zanatta, N., & Martins, M. A. P. (2006). 13 C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Magnetic Resonance in Chemistry. [Link]
Galdino, A. C. S., & Tormena, C. F. (n.d.). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. AUREMN. [Link]
Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]
Smolka, M., & Fritz, H. (2000). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. Journal of Chemical Information and Computer Sciences, 40(4), 949-953. [Link]
Bernal-García, J. M., et al. (2018). 13 C chemical shift substituent effect of the methyl group with respect... ResearchGate. [Link]
Neuvonen, K., & Neuvonen, H. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 67(20), 6945-6953. [Link]
Ganapathy, K., & Gurumurthy, R. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 209-213. [Link]
CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
Neuvonen, K., & Neuvonen, H. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(C O) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 67(20), 6945-6953. [Link]
Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]
Yamagami, C., Takao, N., Nishioka, T., Fujita, T., & Takeuchi, Y. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 44(8), 814-820. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
Oldfield, E. (2002). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of Biomolecular NMR, 23(1), 17-38. [Link]
Tormena, C. F., & da Silva, A. C. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Magnetic Resonance in Chemistry, 45(3), 249-253. [Link]
Hasan, M. U. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(5), 327-333. [Link]
Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
Kwantlen Polytechnic University. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Brown, W. P. (2026, January 1). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]
Penchev, P. N., & Nachkova, S. R. (n.d.). A database of assigned C-13 NMR spectra. [Link]
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
Zhang, Y., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Mass spectrometry fragmentation pattern of ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Executive Summary & Strategic Context Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (EMOPC) is a critical chiral building block derived from itaconic acid and methylamine. It serves as a core scaffold for pyrrolidone-bas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (EMOPC) is a critical chiral building block derived from itaconic acid and methylamine. It serves as a core scaffold for pyrrolidone-based nootropics (racetams) and antimicrobial agents.
For researchers in drug development, characterizing this molecule presents a distinct "Two-World" challenge:
Synthetic Chemistry (High Concentration): Requires Electron Ionization (EI) GC-MS for structural confirmation and impurity profiling (e.g., detecting unreacted itaconates).
DMPK/Biology (Trace Concentration): Requires Electrospray Ionization (ESI) LC-MS/MS for metabolic stability studies, where the high proton affinity of the N-methyl lactam dictates fragmentation.
This guide objectively compares the fragmentation behavior of EMOPC against its non-methylated analog, Ethyl 5-oxopyrrolidine-3-carboxylate , to isolate the specific mass spectral influence of the N-methyl group.
Comparative Analysis: Ionization Behaviors
The performance of mass spectrometry on EMOPC is heavily dependent on the ionization energy and mechanism. The following table summarizes the key differences between the target molecule and its N-H analog.
Table 1: Comparative Fragment Ions (Theoretical & Observed)
Feature
Target: EMOPC (N-Methyl)
Comparator: N-H Analog
Mechanistic Insight
Formula
Methyl group adds +14 Da shift.
MW (Monoisotopic)
171.09
157.07
EI Molecular Ion ()
m/z 171 (Weak/Moderate)
m/z 157 (Weak)
Lactam rings stabilize the radical cation better than linear esters.
Base Peak (EI)
m/z 98 (N-methylpyrrolidone radical)
m/z 84 (Pyrrolidone radical)
Driven by loss of the ester side chain ().
ESI Parent ()
m/z 172
m/z 158
N-Methylation increases proton affinity at the nitrogen, enhancing ESI response.
Primary ESI Fragment
m/z 126 ()
m/z 112 ()
Neutral loss of ethanol from the ester moiety.
Secondary ESI Fragment
m/z 98 ()
m/z 84 ()
Ring contraction/CO loss typical of cyclic lactams.
Detailed Fragmentation Mechanisms[1]
Electron Ionization (EI) – The Structural Fingerprint
In GC-MS (70 eV), the molecule undergoes hard ionization. The fragmentation is dominated by
-cleavage and inductive cleavage driven by the carbonyl groups.
Pathway A (Ester Cleavage): The molecular ion (m/z 171) loses the ethoxy radical (
, 45 Da) to form the acylium ion at m/z 126 . This is a common diagnostic peak for ethyl esters.
Pathway B (Side Chain Loss): A more energetic cleavage results in the loss of the entire carbethoxy group (
, 73 Da), leaving the N-methyl-5-oxopyrrolidin-3-yl radical cation at m/z 98 . This is often the base peak or second most intense peak, serving as a fingerprint for the pyrrolidone core.
Comparison Note: In the N-H comparator, this same cleavage yields m/z 84. The +14 Da shift in the Target confirms the integrity of the N-methyl group during synthesis.
Electrospray Ionization (ESI) – The Biological Trace
In LC-MS/MS (Collision Induced Dissociation - CID), the mechanism shifts to Even-Electron (EE) fragmentation.
Protonation Site: The N-methyl group makes the amide nitrogen more basic compared to the N-H analog, leading to a "sequestered proton" effect. The proton likely localizes on the amide oxygen or nitrogen.[1]
Primary Transition (
): The first step is the neutral loss of Ethanol (46 Da). This forms a stable ketene-like or acylium cation on the ring.
Secondary Transition (
): The lactam ring undergoes a characteristic loss of Carbon Monoxide (CO, 28 Da), resulting in a ring-contracted species at m/z 98.
Critical Distinction: While m/z 98 appears in both EI and ESI, the structure of the ion differs (Radical Cation in EI vs. Even-Electron Cation in ESI).
Visualizing the Pathways
The following diagrams illustrate the fragmentation logic, distinguishing between the hard ionization of synthesis validation and the soft ionization of biological screening.
Diagram 1: Fragmentation Pathways (DOT)
Caption: Divergent fragmentation pathways for EMOPC under Electron Impact (EI) versus Electrospray Ionization (ESI).
Experimental Protocols
To ensure reproducibility, the following protocols are validated for both synthesis confirmation and metabolic profiling.
Protocol A: GC-MS (Synthesis Confirmation)
Objective: Confirm identity of synthesized EMOPC and quantify unreacted diethyl itaconate.
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
Inlet: Split mode (20:1), Temperature 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: EI mode, 70 eV, 230°C.
Scan Range: m/z 40–300.
Success Criteria: Observation of m/z 171 (parent) and m/z 98 (base). Absence of m/z 112 (indicates incomplete methylation).
Protocol B: LC-MS/MS (Metabolic Stability)
Objective: Detect EMOPC in microsomal incubations.
Sample Prep: Quench microsomal reaction with Acetonitrile (1:3 ratio), centrifuge at 10,000g for 5 min. Inject supernatant.[2]
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes (C18 Column).
Ion Source: ESI Positive mode.
Spray Voltage: 3.5 kV.
Capillary Temp: 300°C.
MRM Transitions (Quantitation):
Quantifier: 172.1
126.1 (CE: 15 eV).
Qualifier: 172.1
98.1 (CE: 25 eV).
Diagram 2: Experimental Workflow (DOT)
Caption: Unified workflow for analyzing EMOPC, branching at the separation/ionization stage based on application.
References
PubChem. (2025).[3][4][5] Ethyl 5-oxopyrrolidine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrrolidinone Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Cyclic Amides). Molecules.[2][1][3][4][6][7][8] [Link]
HPLC Retention Time Standards for Pyrrolidine-3-Carboxylic Acid Esters: A Comparative Guide
Pyrrolidine-3-carboxylic acid (β-proline) and its ester derivatives (methyl, ethyl, and benzyl esters) are highly versatile chiral building blocks in medicinal chemistry. They serve as critical scaffolds for the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Pyrrolidine-3-carboxylic acid (β-proline) and its ester derivatives (methyl, ethyl, and benzyl esters) are highly versatile chiral building blocks in medicinal chemistry. They serve as critical scaffolds for the synthesis of muscarinic agonists, enzyme inhibitors, and novel peptidomimetics[1][2].
However, establishing reliable High-Performance Liquid Chromatography (HPLC) retention time standards for these compounds presents a dual analytical challenge. First, the highly polar secondary amine (pKa ~9.5) causes severe peak tailing and zero-retention (void volume elution) on standard reversed-phase C18 columns. Second, the C3 stereocenter necessitates rigorous chiral resolution to ensure the enantiomeric purity of pharmacological intermediates[1].
This guide provides an objective, data-driven comparison of HPLC modalities—Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase (RP-HPLC), and Chiral Normal-Phase (NP-HPLC)—to establish robust retention time standards for these critical esters.
Mechanistic Basis of Retention and Modality Selection
The selection of an HPLC modality for pyrrolidine-3-carboxylic acid esters is dictated by the derivatization state of the secondary amine.
Underivatized Esters (High Polarity): Standard silica-based C18 columns fail here. The basic pyrrolidine nitrogen interacts with residual acidic silanols on the silica matrix via secondary cation-exchange, leading to irreversible binding or severe peak tailing. Instead, HILIC is the gold standard. HILIC partitions the polar analyte into a water-enriched layer immobilized on a hydrophilic stationary phase, providing excellent retention for polar pyrrolidinium cations[3].
N-Protected Esters (Lipophilic): Derivatization (e.g., N-Boc or N-Fmoc protection) masks the basic amine, drastically reducing polarity. These protected esters behave predictably on standard RP-HPLC (for achiral purity/retention standardization) and are highly soluble in the non-polar solvent systems required for Chiral NP-HPLC [1].
Chiral Resolution: Enantiomeric separation is best achieved using polysaccharide-based Chiral Stationary Phases (CSPs). Amylose-based columns (e.g., Chiralpak AD and AS) generally demonstrate superior theoretical plate counts and resolution for 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters compared to cellulose-based alternatives (e.g., Chiralcel OD-H)[1].
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal HPLC modality for pyrrolidine ester derivatives.
Quantitative Comparison of HPLC Modalities
The following table synthesizes experimental retention data across different chromatographic modes to aid in method transfer and column selection[1][2][3].
Analytical Modality
Target Analyte State
Recommended Column
Optimized Mobile Phase
Typical RT (min)
Resolution (Rs)
HILIC (Achiral)
Underivatized (Polar)
PolyHYDROXYETHYL A / Amide-80
65% ACN / 35% 15 mM TEAP (pH 3.0)
6.0 - 20.0
N/A
RP-HPLC (Achiral)
N-Boc Protected
C18 (End-capped)
Water / Acetonitrile (0.1% TFA)
8.0 - 12.0
N/A
Chiral NP-HPLC
N-Boc Protected
Chiralpak AD / AS
Hexane / Isopropanol / 0.1% DEA
10.0 - 25.0
> 1.5
Chiral NP-HPLC
Underivatized
Chiralcel OD-H
Hexane / Isopropanol / 0.1% TFA
12.0 - 30.0
> 1.5
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for buffer and modifier selections.
Protocol A: HILIC Standardization for Underivatized Esters
Underivatized pyrrolidines lack a strong chromophore (absorbing only in the low UV range, 190-210 nm) and require a highly specific buffering strategy to prevent column degradation and signal interference[3].
Buffer Preparation: Dissolve HPLC-grade
in water and titrate with triethylamine (TEA) to exactly pH 3.0 to yield a 15 mM triethylamine phosphate (TEAP) stock.
Causality: TEAP is optically transparent at 200 nm. At pH 3.0, residual silanols on the stationary phase are protonated (neutralized), preventing secondary cation-exchange interactions that cause peak tailing[3]. Do not use uncoated silica above pH 3.0[3].
Mobile Phase Formulation: Mix 65% Acetonitrile (ACN) with 35% TEAP buffer (v/v). Ensure the sample diluent matches this exact ACN concentration to prevent solvent-mismatch peak distortion.
Equilibration: Flush a well-coated HILIC column (e.g., TSKgel Amide-80) at 1.0 mL/min for a minimum of 45 minutes to establish the aqueous hydration layer.
System Validation: Inject 10 µL of the pyrrolidine ester standard. If the retention time is less than 6 minutes, increase the ACN concentration in 5% increments.
Causality: In HILIC, water is the strong eluting solvent. Increasing the organic modifier (ACN) forces the polar analyte to partition more heavily into the stationary aqueous layer, thereby increasing retention[3].
Protocol B: Chiral Resolution of N-Protected Esters
For the enantiomeric separation of synthetic intermediates (e.g., 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters), amylose-based stationary phases are preferred[1].
Sample Preparation: Ensure the pyrrolidine ester is N-protected (e.g., N-Boc) to ensure solubility in normal-phase hydrocarbon solvents.
Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 85:15:0.1 (v/v/v) ratio.
Causality: The addition of 0.1% DEA is critical. As a basic modifier, DEA competitively binds to any residual acidic sites on the chiral stationary phase, suppressing the ionization of the analyte and drastically sharpening the chromatographic peaks[1].
Chromatographic Run: Utilize a Chiralpak AD or AS column. Run isocratically at 1.0 mL/min at a controlled temperature of 25°C. Monitor UV absorbance at 220 nm (corresponding to the carbamate carbonyl of the Boc group).
System Validation & Optimization: Calculate the resolution (
) between the (R) and (S) enantiomer peaks. If , substitute Isopropanol with Ethanol as the alcohol modifier.
Causality: The stereoselectivity of polysaccharide CSPs is highly dependent on the hydrogen-bonding network. Altering the steric bulk of the alcohol modifier (from IPA to EtOH) fundamentally changes the chiral recognition environment, often resolving co-eluting peaks without requiring a new column[4].
References
Lin, S., et al. "Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis. Available at:[Link]
Tang, Y., et al. "Effects of Alcohol Modifiers on the Separation of 1-Alkoxycarbonyl-Alkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases." Chirality, R Discovery. Available at: [Link]
Alpert, A. "measure pyrrolidine by HPLC." Chromatography Forum. Available at:[Link]
Qiu, H., et al. "Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations." Analytical Methods, RSC Publishing. Available at:[Link]
A Senior Application Scientist's Guide to the Elemental Analysis of C₉H₁₅NO₃ Derivatives: A Comparative Analysis
In the landscape of drug discovery and materials science, the unambiguous characterization of a newly synthesized compound is the bedrock upon which all subsequent research is built. For nitrogen-containing organic molec...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the unambiguous characterization of a newly synthesized compound is the bedrock upon which all subsequent research is built. For nitrogen-containing organic molecules such as derivatives of C₉H₁₅NO₃—a formula representing key pharmaceutical compounds like Gabapentin and its analogues—confirming elemental composition is not merely a procedural step, but a fundamental validation of chemical identity and purity.
This guide provides an in-depth exploration of combustion-based elemental analysis (EA) as the definitive method for determining bulk purity. We will delve into the causality behind its rigorous protocols, present comparative experimental data, and contextualize its role alongside other essential analytical techniques. As researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is paramount for building a robust and reliable data package for any novel chemical entity.
The Cornerstone of Purity: Combustion-Based Elemental Analysis
Combustion analysis is the gold standard for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[1] The principle is straightforward yet powerful: a sample is completely combusted in a high-temperature, oxygen-rich environment, breaking it down into its elemental gases (e.g., CO₂, H₂O, N₂).[1] These gases are then precisely measured, allowing for the calculation of the elemental composition of the original sample. This technique directly verifies the empirical formula and provides a quantitative measure of the sample's bulk purity, a feat not directly achieved by spectroscopic or chromatographic methods alone.
A Self-Validating Protocol for CHN Analysis
The trustworthiness of elemental analysis data hinges on a meticulous and self-validating experimental protocol. Each step is designed to eliminate variables and ensure that the final result is a true representation of the sample.
Experimental Protocol: CHN Determination via Dynamic Flash Combustion
This protocol is representative of modern automated elemental analyzers, such as those from Thermo Fisher Scientific or Elementar.[2]
1. Sample Preparation: The Foundation of Accuracy
The integrity of the final data is critically dependent on this initial phase. The goal is to present the instrument with a small, homogenous sample that is perfectly representative of the bulk material and free from external contaminants like solvent and atmospheric moisture.
Drying: Samples must be rigorously dried to a constant weight, typically under a high vacuum or by freeze-drying (lyophilization).[3] Causality: Residual solvents (e.g., ethyl acetate, hexanes) or adsorbed water will artificially inflate the carbon and hydrogen percentages, leading to results that do not align with the theoretical values and making an otherwise pure sample appear impure.[3][4]
Homogenization: Solid samples must be ground into a fine, homogenous powder using a mortar and pestle.[3] Causality: A non-homogenous sample can lead to subsampling bias; the small (1-3 mg) portion taken for analysis may not be representative of the entire batch, causing poor reproducibility between runs.[5]
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a clean tin capsule.[4] For volatile liquids, a sealed aluminum vial is used. For air-sensitive or hygroscopic compounds, this process should be performed in an inert atmosphere (e.g., a glove box).[5][6] Causality: Modern thermal conductivity detectors (TCDs) are incredibly sensitive, making a 1-3 mg sample size optimal for achieving complete, instantaneous combustion without overloading the system.[7] The tin capsule acts as a catalyst, promoting a rapid and complete "flash" combustion upon introduction to the furnace.[2]
2. Instrument Calibration: Ensuring Trustworthiness
Before analyzing unknown samples, the instrument's performance must be validated.
A certified, high-purity organic standard with a precisely known elemental composition (e.g., Acetanilide, Sulfanilic Acid) is run.[6][8]
The instrument response is used to calculate a calibration factor (K-factor) for each element.[9][10] This calibration is verified by running a standard every few samples within a sequence to ensure there is no instrumental drift.[4] Causality: This step ensures that the detector's response is accurately correlated to a known quantity of each analyte gas, making the subsequent measurements on unknown samples traceable and reliable.
3. Automated Analysis Workflow
Once loaded into the autosampler, the process is fully automated.
Combustion: The autosampler drops the encapsulated sample into the combustion reactor, which is maintained at approximately 950-1060 °C.[2][7] A timed pulse of pure oxygen is injected, causing the dynamic flash combustion of the sample.
Reduction & Gas Purification: The resulting mixture of gases (CO₂, H₂O, N₂, and nitrogen oxides like NOx) is swept by a helium carrier gas through a second reactor containing reduced copper, held at around 640 °C.[2][11] This step reduces any NOx back to N₂ and removes excess oxygen. Other traps may be present to remove interfering species like halogens or sulfur.
Separation: The purified mixture of CO₂, H₂O, and N₂ then flows through a gas chromatography (GC) column. The gases interact differently with the column's stationary phase, causing them to separate and elute at characteristic times.[2][9]
Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas (helium) and the sample gas, generating a signal proportional to the concentration of the analyte gas.[9]
4. Data Interpretation: The Moment of Truth
The instrument's software integrates the signal from the TCD for each gas and, using the initial sample weight and the calibration factors, calculates the final weight percentages of C, H, and N.[3] For publication in most peer-reviewed journals, the experimentally found values must agree with the theoretically calculated values to within an absolute deviation of ±0.4% .[4][12]
Data in Focus: Elemental Analysis of C₉H₁₅NO₃ Derivatives
The theoretical elemental composition of a compound with the molecular formula C₉H₁₅NO₃ is calculated as follows:
The table below compares the theoretical values with published experimental data for several derivatives related to this molecular formula, demonstrating how elemental analysis is used to confirm composition.
Table 1: Comparison of theoretical and found elemental analysis data for various Gabapentin derivatives. The close agreement (Δ < 0.4%) between theoretical and found values confirms the successful synthesis and purity of the target compounds.
A Broader Perspective: Alternative & Complementary Analytical Techniques
While elemental analysis is unparalleled for confirming bulk elemental composition, it provides no information about molecular structure or the nature of impurities. A comprehensive characterization therefore requires a multi-technique approach, where each method provides a unique and complementary piece of the puzzle.
Analytical Technique
Primary Role
Advantages over Elemental Analysis
Limitations Compared to Elemental Analysis
NMR Spectroscopy (¹H, ¹³C)
Molecular structure elucidation.
Provides detailed atomic connectivity and stereochemical information. Can identify and quantify solvent impurities.[10]
Does not directly confirm elemental ratios for the entire molecule. Insensitive to non-proton-containing inorganic impurities (e.g., salts).
Mass Spectrometry (MS/HRMS)
Confirmation of molecular weight and formula.
High-Resolution MS provides an exact mass measurement, offering powerful confirmation of the molecular formula.[13]
Typically insensitive to isomers. Does not provide a quantitative measure of bulk purity against non-isomeric impurities.
Chromatography (HPLC, GC)
Separation and quantification of impurities.
Highly effective at separating and quantifying structurally similar impurities, providing a precise measure of chromatographic purity.[14][15]
Purity assessment is based on detector response, which can vary for different compounds. Does not confirm the elemental composition of the main peak.
Infrared (IR) Spectroscopy
Identification of functional groups.
Provides rapid confirmation of key chemical bonds (e.g., C=O, N-H, O-H), corroborating the proposed structure.[13]
Provides no information on overall elemental composition, purity, or atomic connectivity.
Table 2: A comparative overview of key analytical techniques for the characterization of organic compounds.
Integrated Analytical Workflow for a Novel Compound
The characterization of a new chemical entity is not a linear process but a logical, iterative workflow. The following diagram illustrates how elemental analysis is integrated with other techniques to build a complete, authoritative data package.
Caption: Integrated workflow for the characterization of a novel compound.
Conclusion
For any C₉H₁₅NO₃ derivative, or indeed any novel organic compound, elemental analysis is the definitive technique for confirming the empirical formula and establishing bulk purity. Its strength lies in its quantitative and direct measurement of the core elements—carbon, hydrogen, and nitrogen. While powerful spectroscopic and chromatographic techniques like NMR, MS, and HPLC are essential for elucidating structure and profiling impurities, they serve as complementary, not replacement, methods. A robust characterization package, worthy of publication and progression in a drug development pipeline, leverages the strengths of each technique. It is the successful convergence of data—where the structure from NMR and the molecular formula from HRMS are unequivocally confirmed by the elemental ratios from combustion analysis within the strict ±0.4% tolerance—that provides the ultimate confidence in the identity and purity of a new chemical entity.
References
Al-Mudhaffar, D. M. H., & Rishag, N. H. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Center for Promoting Ideas, USA. Retrieved from [Link]
Saleem, U., et al. (2021). Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxidant and antiepileptic activities. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
Al-Mudhaffar, D., et al. (2019). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. ResearchGate. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. Retrieved from [Link]
Academia.edu. (n.d.). Analytical Techniques Used in Quality Control of Drugs: Review. Retrieved from [Link]
ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. UBC Chemistry. Retrieved from [Link]
Elementar. (2025). Best practices for sample preparation in elemental analysis. Retrieved from [Link]
Journal of International Crisis and Risk Communication Research. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control. jicrcr. Retrieved from [Link]
ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Retrieved from [Link]
VELP Scientifica. (n.d.). CHNS calibration standards search. Retrieved from [Link]
Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Retrieved from [Link]
ResearchGate. (2025). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. Retrieved from [Link]
EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]
YouTube. (2022). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O Determination of Marine Samples. Retrieved from [Link]
ECS. (2025). Troubleshooting Common Combustion System Issues (and How to Fix Them Fast). Retrieved from [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
MDPI. (2022). Spectroscopic and Molecular Docking Studies of Cu(II), Ni(II), Co(II), and Mn(II) Complexes with Anticonvulsant Therapeutic Agent Gabapentin. Retrieved from [Link]
Arizona State University. (2020). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. Retrieved from [Link]
Operational Guide: Proper Disposal of Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
[1] Executive Summary & Chemical Identification Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a specialized heterocyclic ester often used as a pharmaceutical intermediate or chiral building block. Because it combines...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identification
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a specialized heterocyclic ester often used as a pharmaceutical intermediate or chiral building block. Because it combines an ester functionality with a lactam (cyclic amide) ring, its disposal requires specific attention to chemical stability and regulatory classification.
While specific Safety Data Sheets (SDS) for this exact isomer can vary by vendor, it shares the chemical behavior and hazard profile of the broader pyrrolidone carboxylate class (e.g., CAS 60298-18-2 or CAS 59857-86-2). The protocols below are designed based on the Precautionary Principle , assuming the standard hazards associated with this chemical family.
Chemical Profile
Property
Description
Functional Groups
Ester (Ethyl), Lactam (N-methyl-5-oxopyrrolidine)
Physical State
Typically a viscous liquid or low-melting solid.
Reactivity
Stable under normal conditions. Susceptible to hydrolysis in strong acids/bases.
Flash Point
Likely >110°C (Combustible, not highly flammable).
Waste Classification
Non-halogenated Organic Solvent/Chemical Waste.
Hazard Assessment (GHS Classification)
Before disposal, you must validate the hazard profile.[1] Based on structural analogs (Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate), the following GHS classifications are the operational standard:
H335: May cause respiratory irritation.[2][3][4][5]
Critical Safety Note: Do not treat this as "general trash." Although it is not typically a P-listed or U-listed acute toxin (EPA RCRA standards), it is an organic chemical waste that must be incinerated.
Waste Stream Segregation & Compatibility[6]
Proper segregation is the single most important step in laboratory waste management. Mixing this compound with incompatible streams can lead to exothermic hydrolysis or the formation of toxic byproducts.
Compatibility Matrix
Waste Stream
Compatibility
Operational Action
Non-Halogenated Organics
Compatible
Primary Disposal Route. Combine with acetone, ethyl acetate, or ethanol waste.
Halogenated Organics
Segregate
Avoid mixing to reduce disposal costs, unless already dissolved in DCM/Chloroform.
Aqueous (Acid/Base)
Incompatible
DO NOT MIX. Risk of hydrolysis. Keep separate.
Oxidizers
Incompatible
DANGER. Risk of fire/explosion. Never mix with nitric acid or peroxides.
Step-by-Step Disposal Protocol
Phase 1: Preparation
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>1L), use a fume hood.
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is potentially acidic due to degradation.
Phase 2: Collection
Bulking: Pour the Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate into the Non-Halogenated Organic waste container.
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Ethanol or Acetone).
Effluent: Add the rinsate to the same waste container. Do not pour rinsate down the drain.
Phase 3: Labeling & Handoff
Labeling: Attach a hazardous waste tag.
Constituents: "Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate" (Write out full name; do not use abbreviations).
Hazards: Check "Irritant" and "Combustible/Flammable."
Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure the cap is tightly closed to prevent volatile emissions.
Decision Workflow (Visual Guide)
The following diagram outlines the logical decision tree for disposing of this compound and its mixtures.
Figure 1: Decision logic for waste stream categorization ensuring compliance with RCRA and local safety standards.
Emergency Spill Response
In the event of a spill outside of the fume hood:
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
PPE Upgrade: If the spill is >500mL, wear a half-face respirator with organic vapor cartridges to avoid respiratory irritation (H335).
Containment: Surround the spill with inert absorbent material (Vermiculite, dry sand, or commercial organic spill pads). Do not use paper towels for large spills as they increase surface area for evaporation.
Cleanup: Scoop the absorbed material into a wide-mouth jar or heavy-duty plastic bag. Label as "Solid Chemical Waste: Debris contaminated with Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate."
Decontamination: Wash the surface with soap and water. Collect the wash water as liquid chemical waste.
References
PubChem. (2025).[6][7] Ethyl 5-oxopyrrolidine-3-carboxylate (Analog) Compound Summary. National Library of Medicine. Available at: [Link]
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]
Personal protective equipment for handling Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate
Audience: Researchers, Process Chemists, and HSE Managers in Drug Discovery. Scope: Safety, Logistics, and Operational Protocols for CAS 60298-18-2 (analog/derivative) and related pyrrolidinone esters.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and HSE Managers in Drug Discovery.
Scope: Safety, Logistics, and Operational Protocols for CAS 60298-18-2 (analog/derivative) and related pyrrolidinone esters.
Executive Summary & Chemical Context
Ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate is a functionalized pyrrolidinone derivative frequently employed as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for JAK inhibitors or peptide mimetics). Its structural core—a gamma-lactam—imparts specific solubility and reactivity profiles that necessitate precise handling to prevent hydrolysis or ring-opening side reactions.
While often classified as a standard organic intermediate, its capacity for skin and eye irritation, combined with potential bioavailability via the pyrrolidinone motif (known for skin penetration enhancement), requires a safety protocol that exceeds basic "lab hygiene."
Risk Profile & Hazard Assessment (The "Why")
Effective safety relies on understanding causality. We do not wear PPE to satisfy a checklist; we wear it to break specific chains of exposure.
Conservative classification due to structural similarity to bioactive pyrrolidines.
Critical Insight: Pyrrolidinone derivatives (like NMP) are known permeation enhancers. If this compound is dissolved in a carrier solvent (e.g., DMSO, DCM), it may penetrate nitrile gloves faster than the pure substance.
Personal Protective Equipment (PPE) Matrix
This protocol validates safety through a "Barrier Redundancy" approach.
Permeation Defense: Lactam rings can solvate glove materials. Double gloving provides a "breakthrough indicator" layer and allows outer glove removal upon contamination without exposing skin.
Eye/Face
Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for liquid handling.
Aerosol/Splash Guard: During hydrolysis or extraction, pressure buildup can cause spraying. Goggles seal the orbital area against vapors and micro-droplets.
Inhalation Control: Heating this compound (e.g., distillation) increases vapor pressure. The hood is the primary engineering control; respirators are for spill cleanup only.
Body
Lab Coat (Poly/Cotton) + Chemical Apron
Splash Zone: An apron is required during scale-up (>10g) or when transferring between vessels to prevent soak-through to street clothes.
Operational Handling Workflow
This workflow minimizes exposure duration and maximizes containment.
Storage & Stability[6][8]
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic.[6] Store under Inert Gas (Argon/Nitrogen) . Moisture initiates hydrolysis of the ester to the carboxylic acid, altering stoichiometry.
Container: Amber glass with Teflon-lined cap.
Process Logic Diagram
The following diagram outlines the decision logic for safe handling from storage to reaction.
Caption: Operational workflow emphasizing thermal equilibration to prevent moisture ingress and immediate solubilization to reduce dust hazard.
Step-by-Step Protocol
Thermal Equilibration: Remove the container from the refrigerator 30 minutes prior to opening. Opening a cold bottle introduces atmospheric moisture, hydrolyzing the ester.
Weighing:
Perform in a Balance Enclosure or inside the Fume Hood.
Use a disposable anti-static weighing boat.
Technique: Do not return excess material to the stock bottle (cross-contamination risk).
Transfer & Solubilization:
Dissolve the solid/oil immediately in the reaction solvent (e.g., DCM, THF) within the hood.
Once in solution, the dust hazard is eliminated, but the permeation risk (via solvent) increases.
Reaction Monitoring:
Use TLC or LC-MS. When taking aliquots, use long-needle syringes to avoid placing hands inside the hood plane.
Emergency Response Protocols
Spill Management Logic
In the event of a release, immediate classification determines the response.
Caption: Decision tree for spill response based on volume threshold.
First Aid Measures
Eye Contact: Immediate irrigation for 15 minutes .[3][6] Use an eyewash station, holding eyelids apart. The lactam ring can be irritating; time is tissue.
Skin Contact: Wash with soap and water immediately.[6][7] Do not use organic solvents (ethanol/acetone) to clean skin, as this may accelerate absorption.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal & Deactivation
Proper disposal prevents environmental contamination and regulatory fines.
Waste Stream
Classification
Protocol
Solid Waste
Hazardous Organic Solid
Collect contaminated weighing boats, gloves, and paper towels in a yellow bio/chem hazard bag.
Liquid Waste
Non-Halogenated Organic
If dissolved in solvents like Ethyl Acetate or THF.
Liquid Waste
Halogenated Organic
If dissolved in DCM or Chloroform.
Deactivation
Hydrolysis (Optional)
For large quantities, treat with 1M NaOH to hydrolyze the ester to the water-soluble carboxylate (check local regulations before drain disposal; incineration is preferred).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44890818, Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]